3-Bromopropionic-2,2,3,3-d4 Acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-bromo-2,2,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNZYCXMFBMHE-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties of 3-Bromopropionic-2,2,3,3-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical properties of 3-Bromopropionic-2,2,3,3-d4 Acid. Due to the limited availability of experimental data for the deuterated form, this guide includes data for its non-deuterated analogue, 3-Bromopropionic acid, for comparative purposes.
Quantitative Data Summary
The physical properties of this compound and its non-deuterated counterpart are summarized below.
| Property | This compound | 3-Bromopropionic Acid (Non-deuterated Analogue) |
| Molecular Formula | C₃HD₄BrO₂ | C₃H₅BrO₂[1][2][3][4] |
| Molecular Weight | 157.00 g/mol [5][6] | 152.97 g/mol [7][8] |
| Melting Point | Data not available | 58-62 °C[1][3][7][8] |
| Boiling Point | Data not available | 140-142 °C at 45 mmHg[3][4] |
| Density | Data not available | 1.48 g/mL at 25 °C[1][7][8] |
| Solubility | Data not available | Soluble in water, alcohol, ether, chloroform, and benzene.[1] |
| Appearance | Data not available | White to pale yellow crystalline solid.[1] |
Experimental Protocols
2.1. Melting Point Determination (Capillary Method)
The melting point of a solid organic acid can be determined using a melting point apparatus and capillary tubes.[9]
-
Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of approximately 3 mm.[9]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[9]
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range represents the melting point of the compound.[9]
-
Purity Indication: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
2.2. Boiling Point Determination (Distillation Method)
The boiling point is determined through simple distillation, a technique suitable for purifying liquids and determining their boiling points.[9]
-
Apparatus Setup: A distillation flask containing the liquid sample and boiling chips is connected to a condenser, with a thermometer placed so that the bulb is just below the side arm leading to the condenser.[9]
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.[9]
-
Temperature Reading: The temperature is recorded when it stabilizes, which occurs as the vapor continuously bathes the thermometer bulb and condenses in the condenser. This stable temperature is the boiling point at the given atmospheric pressure.[9]
2.3. Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance. For a crystalline solid, this can be achieved using a pycnometer or by displacement in a liquid in which the solid is insoluble.
-
Mass Measurement: A known mass of the solid is accurately weighed.
-
Volume Measurement: The volume of the solid is determined by the displacement of a non-reacting liquid in a graduated cylinder or pycnometer.
-
Calculation: Density is calculated by dividing the mass of the sample by the volume it displaces.
Synthesis Workflow Visualization
The non-deuterated analogue, 3-Bromopropionic acid, is commonly synthesized through the addition of hydrogen bromide to acrylonitrile, followed by hydrolysis.[1][10] This experimental workflow is visualized below.
References
- 1. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]
- 2. 3-Bromopropionic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C3H5BrO2 | CID 87662287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. 3-溴丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-溴丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Bromopropionic-2,2,3,3-d4 Acid: Structure, Properties, and Application in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromopropionic-2,2,3,3-d4 Acid, a deuterated derivative of 3-bromopropionic acid. This document covers its chemical structure, formula, and physicochemical properties. Furthermore, it details a significant application in the field of proteomics—specifically, the alkylation of protein cysteine residues for mass spectrometry-based analysis. This guide also outlines a general, adaptable protocol for its synthesis and a detailed experimental workflow for its use in protein characterization.
Chemical Structure and Formula
This compound is a saturated monocarboxylic acid in which the four hydrogen atoms on the carbons at positions 2 and 3 are replaced with deuterium.
-
IUPAC Name: 3-bromo-2,2,3,3-tetradeuteriopropanoic acid[1]
-
Molecular Formula: C₃HD₄BrO₂
-
Chemical Structure:
Physicochemical and Quantitative Data
While specific experimental data for the deuterated form is limited, the physicochemical properties of the non-deuterated 3-bromopropionic acid provide a reliable approximation. The key difference in the deuterated form is its higher molecular weight.
| Property | Value (this compound) | Value (3-Bromopropionic Acid) |
| Molecular Weight | 157.00 g/mol [1] | 152.97 g/mol [2] |
| Melting Point | Not available | 58-62 °C[3] |
| Boiling Point | Not available | 140-142 °C at 45 mmHg |
| pKa | Not available | ~4.00 |
| Appearance | Not available | White to pale yellow crystalline solid[4] |
| Solubility | Not available | Soluble in water, alcohol, ether, chloroform, and benzene[4] |
Experimental Protocols
Synthesis of this compound (Proposed)
A common method for the synthesis of 3-bromopropionic acid involves the hydrobromination of acrylic acid.[5] For the synthesis of the deuterated analogue, a plausible approach would involve the use of deuterated acrylic acid or a deuterated precursor. Another general method for the synthesis of α-deuterated carboxylic acids from the corresponding malonic acids in the presence of D₂O could also be adapted.[5][6]
General Procedure (Adaptable for Deuteration):
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: A deuterated precursor, such as acrylic acid-d4, is charged into the flask.
-
Reaction: Hydrobromic acid is added dropwise to the flask with constant stirring. The reaction mixture is then heated to reflux for several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or distillation to yield this compound.
-
Characterization: The final product's identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For the non-deuterated form, characteristic ¹H NMR and ¹³C NMR spectra are available for comparison.[7][8]
Protein Cysteine Alkylation for Mass Spectrometry
3-Bromopropionic acid is utilized as an alkylating agent to irreversibly modify the thiol groups of cysteine residues in proteins. This process, known as S-carboxymethylation, prevents the reformation of disulfide bonds after their reduction and is a critical step in many proteomics workflows to ensure accurate protein identification and quantification by mass spectrometry.[9][10] this compound can be used as an internal standard in quantitative proteomics studies.
Detailed Protocol:
-
Protein Solubilization and Denaturation:
-
The protein sample is solubilized in a denaturing buffer, such as 6 M guanidine-HCl or 8 M urea in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), to unfold the protein and expose the cysteine residues.[11]
-
-
Reduction of Disulfide Bonds:
-
A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to the protein solution to a final concentration of 5-10 mM.
-
The mixture is incubated at 37-56°C for 30-60 minutes to cleave the disulfide bonds, resulting in free thiol groups on the cysteine residues.[11]
-
-
Alkylation of Cysteine Residues:
-
A freshly prepared solution of 3-bromopropionic acid is added to the reduced protein sample to a final concentration of 15-20 mM.
-
The reaction is incubated in the dark at room temperature for 30-60 minutes. The bromide is a good leaving group, allowing for the nucleophilic attack of the thiolate anion of the cysteine residue on the adjacent carbon, forming a stable thioether bond.
-
-
Quenching the Reaction:
-
The alkylation reaction is quenched by adding an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to react with any remaining 3-bromopropionic acid.
-
-
Sample Clean-up:
-
The alkylated protein sample is subjected to buffer exchange or dialysis to remove the denaturant, reducing agent, and excess alkylating agent. This can be achieved using spin columns, dialysis cassettes, or precipitation methods like acetone precipitation.
-
-
Proteolytic Digestion:
-
The alkylated protein is then digested into smaller peptides using a protease, most commonly trypsin. The digestion is typically carried out overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is desalted using C18 spin columns and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass modification of cysteine residues by the addition of the carboxymethyl group from 3-bromopropionic acid is used to identify cysteine-containing peptides in the mass spectrometer.[3]
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: General synthesis pathway for 3-bromopropionic acid.
Caption: Experimental workflow for protein cysteine alkylation.
References
- 1. This compound | C3H5BrO2 | CID 87662287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. 3-Bromopropionic acid(590-92-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Technical Guide to the Isotopic Enrichment and Purity of 3-Bromopropionic-2,2,3,3-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 3-Bromopropionic-2,2,3,3-d4 Acid (d4-3-BPA), a deuterated analogue of 3-bromopropionic acid. This compound is a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based bioanalytical assays and for mechanistic studies in drug metabolism and pharmacokinetics (DMPK).[1] The substitution of hydrogen with deuterium at specific positions allows for the differentiation from the endogenous or unlabeled compound, ensuring accurate quantification in complex biological matrices.
Data Presentation
The isotopic enrichment and chemical purity of this compound are critical parameters that define its suitability for use in sensitive analytical applications. The following tables summarize the key quantitative data for this isotopically labeled compound.
Table 1: Isotopic Enrichment Specifications
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Deuterated Positions | 2,2,3,3 | NMR Spectroscopy |
Note: Data is compiled from publicly available information from suppliers of stable isotope-labeled compounds.
Table 2: Chemical Purity and Physical Properties
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 97% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Molecular Formula | C₃HD₄BrO₂ | - |
| Molecular Weight | 157.00 g/mol | Mass Spectrometry |
| CAS Number | 1219799-25-3 | - |
| Unlabeled CAS Number | 590-92-1 | - |
| Appearance | White to off-white solid | Visual Inspection |
Note: Chemical purity specifications are based on typical values for high-quality research-grade chemicals.
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
The synthesis of d4-3-BPA can be adapted from established methods for its non-deuterated analogue, primarily through the hydrobromination of a deuterated acrylic acid precursor.
Principle: The addition of hydrogen bromide across the double bond of acrylic acid-d4 yields 3-bromopropionic acid-d4. The use of deuterated acrylic acid ensures the incorporation of deuterium at the 2 and 3 positions.
Materials:
-
Acrylic acid-2,3,3-d3 (or a suitable deuterated precursor)
-
Deuterium bromide (DBr) in D₂O or gaseous DBr
-
Anhydrous solvent (e.g., dioxane)
-
Stirring apparatus
-
Reaction flask with reflux condenser
-
Extraction and distillation equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid-d4 in an anhydrous solvent.
-
Hydrobromination: Slowly add a solution of deuterium bromide in D₂O to the stirred solution. Alternatively, bubble gaseous deuterium bromide through the solution. The reaction is typically carried out at a controlled temperature, for instance, between 50-65°C.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis to observe the disappearance of the vinyl protons of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.
Determination of Isotopic Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds by analyzing the relative abundance of their isotopologues.[3][4][5]
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[6]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the sample into the LC-HRMS system. The chromatographic separation is not strictly necessary for enrichment determination if the sample is pure, but it can help to remove any interfering impurities.
-
Mass Spectral Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion of d4-3-BPA. The molecular ion [M-H]⁻ will be observed in negative ion mode.
-
Data Analysis:
-
Identify the ion cluster corresponding to the molecular ion of 3-bromopropionic acid.
-
Determine the relative intensities of the peaks corresponding to the unlabeled (d0), and the deuterated (d1, d2, d3, d4) species.
-
The isotopic enrichment is calculated using the following formula:
Isotopic Enrichment (%) = [Σ (n * Iₙ)] / [Σ Iₙ] * 100
where n is the number of deuterium atoms and Iₙ is the intensity of the corresponding isotopologue peak. Corrections for the natural abundance of ¹³C and other isotopes should be applied for accurate determination.[7]
-
Determination of Isotopic Enrichment and Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the position of the deuterium labels and can be used for quantitative assessment of isotopic enrichment.[8][9]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the C2 and C3 protons confirms the high level of deuteration at these sites.
-
Calculation of Isotopic Enrichment: The isotopic enrichment can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position (if available) or the internal standard.
Procedure for ²H NMR:
-
Sample Preparation: Prepare a concentrated solution of the compound in a protonated solvent (e.g., CHCl₃).
-
²H NMR Acquisition: Acquire the ²H NMR spectrum. The signals observed will correspond to the deuterium atoms at the C2 and C3 positions.
-
Quantitative Analysis: The relative integrals of the deuterium signals can be used to confirm the labeling pattern and to quantify the deuterium content.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for purity and enrichment determination.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. omicronbio.com [omicronbio.com]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrum Fragmentation of 3-Bromopropionic-2,2,3,3-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum fragmentation pattern of 3-Bromopropionic-2,2,3,3-d4 acid. Due to the limited availability of direct mass spectrometry data for the deuterated compound, this guide infers the fragmentation pattern based on the well-documented spectrum of its non-deuterated analog, 3-Bromopropionic acid. The principles outlined herein are fundamental for the structural elucidation and metabolic tracking of isotopically labeled compounds in research and pharmaceutical development.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted to exhibit a similar fragmentation pathway to that of 3-Bromopropionic acid, with key fragment ions shifted by +4 mass-to-charge units (m/z) due to the four deuterium atoms on the C2 and C3 carbons. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic doublets for all bromine-containing fragments.
The molecular ion peak for this compound is expected at m/z 157/159 (for the ⁷⁹Br/⁸¹Br isotopes, respectively). The key fragmentation pathways are anticipated to involve alpha-cleavage, cleavage with rearrangement, and the loss of small neutral molecules.
Tabulated Fragmentation Data
The following tables summarize the observed fragmentation data for 3-Bromopropionic acid and the predicted data for its deuterated analog.
Table 1: Prominent Mass Spectrum Fragments of 3-Bromopropionic Acid
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
| 152/154 | [BrCH₂CH₂COOH]⁺ | C₃H₅BrO₂ | Molecular Ion (M⁺) |
| 135/137 | [BrCH₂CH₂CO]⁺ | C₃H₄BrO | Loss of •OH (M-17) |
| 107/109 | [BrCH₂CH₂]⁺ | C₂H₄Br | Loss of •COOH (M-45) |
| 73 | [CH₂CH₂COOH]⁺ | C₃H₅O₂ | Loss of •Br |
| 45 | [COOH]⁺ | CHO₂ | Carboxyl group fragment |
Table 2: Predicted Prominent Mass Spectrum Fragments of this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
| 156/158 | [BrCD₂CD₂COOH]⁺ | C₃HD₄BrO₂ | Molecular Ion (M⁺) |
| 139/141 | [BrCD₂CD₂CO]⁺ | C₃D₄BrO | Loss of •OH (M-17) |
| 111/113 | [BrCD₂CD₂]⁺ | C₂D₄Br | Loss of •COOH (M-45) |
| 77 | [CD₂CD₂COOH]⁺ | C₃HD₄O₂ | Loss of •Br |
| 45 | [COOH]⁺ | CHO₂ | Carboxyl group fragment (no deuterium) |
Experimental Protocols
While a specific protocol for this compound is not available, a general methodology for the analysis of short-chain carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Derivatization is often employed to improve the volatility and chromatographic behavior of carboxylic acids.
Sample Preparation and Derivatization
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Derivatization: To 100 µL of the standard solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Dilution: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) prior to injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-200.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the logical fragmentation pathways for both 3-Bromopropionic acid and its deuterated analog.
Stability and Recommended Storage of Deuterated 3-Bromopropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for deuterated 3-bromopropionic acid. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications such as metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document outlines the potential degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment.
Chemical Properties and Stability Profile
Deuterated 3-bromopropionic acid, like its non-deuterated counterpart, is a halogenated carboxylic acid. Its stability is influenced by several factors, including temperature, light, moisture, and pH. While stable isotope labeling with deuterium does not involve radioactive decay, the inherent chemical reactivity of the molecule dictates its stability. Compounds enriched with stable isotopes are generally stored in the same manner as their unenriched counterparts.[1]
The primary degradation pathways for 3-bromopropionic acid, and by extension its deuterated analog, are hydrolysis and elimination reactions.
-
Hydrolysis: In the presence of water, 3-bromopropionic acid can undergo nucleophilic substitution to form 3-hydroxypropionic acid and hydrobromic acid. This reaction is catalyzed by both acidic and basic conditions.
-
Elimination: Under basic conditions, dehydrohalogenation can occur, leading to the formation of acrylic acid.
The substitution of hydrogen with deuterium to form a carbon-deuterium (C-D) bond can influence the rate of these degradation reactions. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can lead to enhanced metabolic stability and may also slow down certain chemical degradation pathways.
Table 1: Physical and Chemical Properties of 3-Bromopropionic Acid
| Property | Value |
| Molecular Formula | C₃H₅BrO₂ |
| Molecular Weight | 152.97 g/mol |
| Melting Point | 58-62 °C |
| Boiling Point | 140-142 °C at 45 mmHg |
| pKa | 4.00 at 25 °C |
| Solubility | Soluble in water, alcohol, ether, chloroform, and benzene. |
Source: PubChem CID 11553, ChemBK
Recommended Storage Conditions
To ensure the long-term stability and purity of deuterated 3-bromopropionic acid, the following storage conditions are recommended. These recommendations are based on the known reactivity of the non-deuterated analog and general best practices for storing isotopically labeled compounds.
Table 2: Recommended Storage Conditions for Deuterated 3-Bromopropionic Acid
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions such as hydrolysis and elimination. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | Prevents potential photochemically induced degradation. |
| Moisture | Store in a tightly sealed container in a dry place | Prevents hydrolysis, which is a primary degradation pathway. |
| Container | Use a chemically resistant container (e.g., glass) | Prevents leaching of impurities from the container and reaction with the container material. |
Potential Degradation Pathways
The primary chemical degradation pathways for deuterated 3-bromopropionic acid are nucleophilic substitution (hydrolysis) and elimination (dehydrohalogenation). The following diagram illustrates these potential transformations.
References
Technical Guide: 3-Bromopropionic-2,2,3,3-d4 Acid for Research Applications
This technical guide provides an in-depth overview of 3-Bromopropionic-2,2,3,3-d4 Acid, a deuterated analog of 3-bromopropionic acid, for researchers, scientists, and professionals in drug development. This document covers commercial suppliers, pricing, and potential synthetic pathways, and outlines general experimental protocols.
Commercial Suppliers and Pricing
For researchers looking to procure this compound, the following provides a summary of a known commercial supplier and their current pricing.
| Supplier | Product Number | CAS Number | Isotopic Enrichment | Available Quantities | Price (USD) |
| C/D/N Isotopes Inc. | D-5599 | 1219799-25-3 | 98 atom % D | 0.25 g | $414.00 |
| 0.5 g | $703.00 |
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several methods for the synthesis of its non-deuterated counterpart, 3-bromopropionic acid, are well-documented. These established methods can serve as a foundation for developing a synthetic route to the deuterated compound, likely by employing deuterated starting materials or reagents.
A plausible synthetic pathway for this compound could involve the hydrobromination of a deuterated precursor. The following diagram illustrates a hypothetical synthesis route.
Caption: Hypothetical synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of the non-deuterated 3-bromopropionic acid are provided below as a reference for potential adaptation for the synthesis of the deuterated analog.
Synthesis of 3-Bromopropionic Acid from Acrylonitrile and Hydrogen Bromide
This method involves a two-step process: the formation of 3-bromopropionitrile followed by hydrolysis.
Step 1: Synthesis of 3-Bromopropionitrile
-
In a well-ventilated fume hood, add acrylonitrile to boiling hydrobromic acid.
-
Reflux the mixture at 130°C for 6 hours.
-
After cooling, a solid may form. Filter the solid and extract it with ethanol.
-
Recover the ethanol by distillation under reduced pressure to obtain the crude 3-bromopropionitrile.
Step 2: Hydrolysis to 3-Bromopropionic Acid
-
Hydrolyze the crude 3-bromopropionitrile using an acidic or basic solution.
-
Purify the resulting 3-bromopropionic acid by recrystallization or distillation.
Synthesis of 3-Bromopropionic Acid from Ethylene Cyanohydrin
This procedure provides a high-yield synthesis of 3-bromopropionic acid.[1]
-
To 2750 g (2 L, 13.6 moles) of 40% hydrobromic acid in a 3-L flask, add 317 g (4.5 moles) of ethylene cyanohydrin.[1]
-
Boil the mixture for two hours under a reflux condenser.[1]
-
Arrange the condenser for downward distillation and distill off dilute hydrobromic acid until the temperature of the reaction mixture reaches 121°C.[1]
-
Change the receiver and collect a fraction of stronger hydrobromic acid between 121-129°C.[1]
-
Upon cooling, the remaining mass will solidify. Dissolve this solid in 2000 cc of carbon tetrachloride.[1]
-
Filter off the ammonium bromide and wash it with an additional 500 cc of carbon tetrachloride.[1]
-
Separate the thin aqueous layer and distill 1500 cc of carbon tetrachloride from the filtrate.[1]
-
Cool the residue to crystallize the 3-bromopropionic acid. Further concentration of the mother liquor will yield additional product.[1]
The following workflow illustrates a general procedure for utilizing this compound in a labeling experiment.
References
Methodological & Application
Application Notes and Protocols: Utilizing 3-Bromopropionic-2,2,3,3-d4 Acid as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Bromopropionic-2,2,3,3-d4 Acid as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 3-bromopropionic acid (3-BPA) in various biological matrices. The use of a deuterated internal standard is a critical component in robust bioanalytical methods, particularly in regulated environments and during drug development, as it helps to mitigate variability from matrix effects and improve assay precision and accuracy.[1][2]
Introduction to 3-Bromopropionic Acid and the Need for an Internal Standard
3-Bromopropionic acid (3-BPA) is a metabolite and a biomarker for exposure to the industrial solvent 1-bromopropane (1-BP).[3][4] Monitoring 3-BPA levels in biological samples, such as urine, is essential for assessing occupational or environmental exposure to 1-BP, which has been associated with neurological disorders.[3][4]
Quantitative analysis of small molecules like 3-BPA from complex biological matrices is susceptible to various sources of error, including sample loss during preparation and matrix-induced ion suppression or enhancement in mass spectrometry.[1] The use of an internal standard that closely mimics the physicochemical properties of the analyte is crucial for reliable quantification. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.[1][5][6]
Advantages of this compound as an Internal Standard
The primary advantages of using this compound over surrogate internal standards (e.g., 3-chloropropionic acid) include:
-
Similar Physicochemical Properties: Being structurally identical to 3-BPA with the exception of isotopic substitution, it exhibits nearly identical extraction recovery, derivatization efficiency, and chromatographic retention time.
-
Correction for Matrix Effects: It effectively compensates for matrix-induced ion suppression or enhancement in mass spectrometry, a significant challenge in bioanalysis.[1]
-
Improved Precision and Accuracy: The use of a SIL-IS has been shown to significantly improve the precision and accuracy of quantitative methods.[7]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method submissions.[1]
While the cost of a deuterated standard can be higher than that of a structural analog, the investment is justified by the increased data reliability and robustness of the analytical method, which can prevent costly delays and investigations during drug development or clinical studies.[1][3]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of an analytical method for 3-BPA using this compound as an internal standard, based on a validated GC-MS method for 3-BPA in human urine that utilized a surrogate internal standard.[3][4] The use of a deuterated standard is anticipated to yield equivalent or superior performance.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Approximately 0.01 µg/mL in urine |
| Limit of Quantification (LOQ) | 0.1 µg/mL (lowest calibration standard) |
| Linearity Range | 0.1 µg/mL to 200 µg/mL in urine |
| Accuracy (Recovery) | 93% - 98% |
| Precision (%RSD) | ≤ 5.7% |
Data adapted from a validated method for 3-BPA quantification using a surrogate internal standard.[3][4]
Experimental Protocols
The following protocols are adapted from established methods for the analysis of 3-BPA in biological matrices and incorporate the use of this compound as the internal standard.[3][8] These protocols are intended as a guide and may require optimization for specific instrumentation and matrices.
Protocol 1: Quantification of 3-Bromopropionic Acid in Human Urine by GC-MS
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3-BPA in human urine, a common application for exposure monitoring.
1. Materials and Reagents
-
3-Bromopropionic Acid (Analyte)
-
This compound (Internal Standard)
-
Deionized Water
-
Blank Human Urine (from non-exposed individuals)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) (Derivatizing Agent)
-
Screw-capped culture tubes (16 x 100 mm)
-
Autosampler vials with inserts
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
2. Preparation of Standards and Quality Controls
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-bromopropionic acid in deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.
-
Analyte Spiking Solutions: Prepare a series of dilutions from the analyte stock solution in deionized water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the internal standard stock solution in deionized water. The optimal concentration should be determined during method development.
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 2.0 mL of urine (or calibration standard/QC) into a screw-capped culture tube.
-
Acidify the urine by adding 40 µL of concentrated HCl.
-
Add 0.5 mL of deionized water.
-
Spike with 0.5 mL of the internal standard working solution.
-
Add 4 mL of ethyl acetate to the tube, cap tightly, and vortex vigorously for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction (steps 6-8) two more times, pooling the ethyl acetate extracts.
-
Add a small amount of anhydrous magnesium sulfate to the pooled extract to remove any residual water.
-
Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Derivatization: Add 50 µL of MTBSTFA with 1% TBDMCS to the reconstituted extract in an autosampler vial and cap immediately.
-
Heat the vial at 70°C for 1.5 hours in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Instrumental Parameters (Example)
-
Gas Chromatograph (GC):
-
Column: HP-1 (dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless mode, 250°C
-
Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
3-BPA derivative (TBDMS ester): m/z 209 and 211 (quantification ion: m/z 211)
-
This compound derivative (TBDMS ester): m/z 213 and 215 (quantification ion: m/z 215)
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of 3-BPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Structural comparison of analyte and its deuterated internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. cdc.gov [cdc.gov]
Application Note: Quantitative Analysis of a Cysteine-Containing Peptide using 3-Bromopropionic-2,2,3,3-d4 Acid as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of a target cysteine-containing peptide in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, 3-Bromopropionic-2,2,3,3-d4 Acid, for accurate and precise quantification following an alkylation derivatization step. This method is particularly relevant for pharmacokinetic studies, biomarker validation, and various applications in drug development where precise measurement of specific peptides is crucial.
Introduction
The alkylation of cysteine residues is a critical step in many proteomic workflows to prevent the formation of disulfide bonds and to ensure consistent peptide ionization in mass spectrometry.[1][2] 3-Bromopropionic acid is an effective alkylating agent that reacts with the thiol group of cysteine residues.[3] For quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is the gold standard for correcting sample preparation variability and matrix effects, leading to high accuracy and precision.[4] This protocol utilizes this compound as an internal standard for the relative or absolute quantification of a target peptide derivatized with 3-Bromopropionic acid.
Experimental Workflow
The overall experimental workflow consists of sample preparation including protein reduction and alkylation, followed by enzymatic digestion. The resulting peptides are then analyzed by LC-MS/MS.
Caption: Overall experimental workflow from sample preparation to LC-MS/MS analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Target cysteine-containing peptide
-
3-Bromopropionic acid
-
This compound (Internal Standard)
-
Dithiothreitol (DTT)
-
Trypsin (sequencing grade)
-
Ammonium Bicarbonate
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation
-
Protein Reduction:
-
To 100 µL of plasma sample, add 25 µL of 500 mM ammonium bicarbonate buffer (pH 8.0).
-
Add 10 µL of 100 mM DTT.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 10 µL of 200 mM 3-Bromopropionic acid in 50 mM ammonium bicarbonate.
-
Vortex and incubate in the dark at room temperature for 30 minutes.
-
-
Internal Standard Spiking:
-
Spike the sample with a known concentration of this compound derivatized peptide standard.
-
-
Proteolytic Digestion:
-
Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Acidify the sample with 10 µL of 10% formic acid.
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.
-
Elute the peptides and dry them under a vacuum.
-
Reconstitute the dried peptide extract in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target peptide from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
MRM Transitions
The specific MRM transitions for the analyte and the internal standard need to be optimized by infusing the individual standards into the mass spectrometer. The precursor ion will be the [M+nH]n+ of the derivatized peptide, and the product ions will be specific fragments generated upon collision-induced dissociation.
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of the target peptide into a blank matrix and processing them alongside the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,487,987 | 0.0102 |
| 5 | 78,987 | 1,502,345 | 0.0526 |
| 10 | 155,678 | 1,495,678 | 0.1041 |
| 50 | 798,456 | 1,510,987 | 0.5285 |
| 100 | 1,602,345 | 1,499,876 | 1.0683 |
| 500 | 8,123,456 | 1,505,432 | 5.3960 |
Quality Control Samples
Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the assay.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 5.8 |
| Medium | 75 | 78.2 | 104.3 | 4.2 |
| High | 400 | 391.5 | 97.9 | 3.5 |
Signaling Pathway Visualization
The alkylation of a cysteine residue within a signaling protein can be a key step in studying its function. The following diagram illustrates a generic signaling pathway where the target protein is quantified.
Caption: A generic signaling pathway illustrating the role of a target protein.
Conclusion
This application note provides a detailed protocol for the LC-MS/MS quantification of a cysteine-containing peptide using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in biomedical research and drug development. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results in complex biological matrices.
References
- 1. Reducing offsite modifications using 2-mercaptoethanol for LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. 3-Bromopropionic acid | 590-92-1 | Benchchem [benchchem.com]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes & Protocols: Absolute Quantification of Metabolites using 3-Bromopropionic-2,2,3,3-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the absolute quantification of target metabolites in biological samples using 3-Bromopropionic-2,2,3,3-d4 Acid as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is a robust method for achieving high accuracy and precision in quantitative metabolomics by correcting for variability in sample preparation and matrix effects.[1][2][3]
Application: Targeted Quantification of Short-Chain Fatty Acids (SCFAs) in Plasma
This protocol details the use of this compound as an internal standard for the absolute quantification of a panel of short-chain fatty acids (SCFAs) in human plasma. SCFAs are microbially-produced metabolites that are increasingly recognized for their role in host physiology and disease. Accurate quantification is crucial for understanding their biological function. In this application, we will assume a derivatization step to enhance chromatographic retention and detection sensitivity of the SCFAs, although the internal standard can also be used for underivatized analysis.
Principle and Workflow
The fundamental principle of this method is the addition of a known concentration of the stable isotope-labeled internal standard, this compound, to the biological samples and calibration standards at the beginning of the sample preparation process.[1][2] The deuterated internal standard is chemically identical to its unlabeled counterpart but has a different mass due to the presence of deuterium atoms.[4][5] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard and the target analytes behave similarly during extraction, derivatization (if applicable), and LC-MS analysis, any sample-to-sample variation will affect both equally.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved.
The overall experimental workflow is depicted below:
Experimental Protocols
Materials and Reagents
-
Internal Standard (IS): this compound (e.g., from a certified reference material supplier)
-
Analyte Standards: Propionic acid, Butyric acid, Valeric acid, etc. (high purity)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid (FA), Derivatization agent (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 3-nitrophenylhydrazine (3-NPH))
-
Biological Matrix: Human plasma (collected with appropriate anticoagulant, e.g., EDTA)
-
Equipment: Centrifuge, evaporator, vortex mixer, LC-MS/MS system
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 2 mg of this compound and dissolve in 2 mL of MeOH.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50% ACN/water.
-
Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each SCFA by dissolving 2 mg of each standard in 2 mL of MeOH.
-
Analyte Working Mixture (10 µg/mL): Combine equal volumes of each individual analyte stock solution and dilute with 50% ACN/water to a final concentration of 10 µg/mL for each analyte.
Preparation of Calibration Curve Standards
Prepare a series of calibration standards by spiking the analyte working mixture into a surrogate matrix (e.g., charcoal-stripped plasma or 0.9% saline) to achieve the desired concentration range. A typical calibration curve might include 8 concentration levels (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
Table 1: Preparation of Calibration Curve Standards
| Standard Level | Concentration (ng/mL) | Volume of Analyte Working Mix (µL) | Volume of IS Working Solution (µL) | Volume of Surrogate Matrix (µL) |
| 1 | 1 | 0.1 | 10 | 89.9 |
| 2 | 5 | 0.5 | 10 | 89.5 |
| 3 | 10 | 1.0 | 10 | 89.0 |
| 4 | 50 | 5.0 | 10 | 85.0 |
| 5 | 100 | 10.0 | 10 | 80.0 |
| 6 | 250 | 25.0 | 10 | 65.0 |
| 7 | 500 | 50.0 | 10 | 40.0 |
| 8 | 1000 | 100.0 | 10 | 0.0 |
Note: The final volume for each standard is 100 µL before the extraction step.
Sample Preparation
The following diagram illustrates the detailed sample preparation steps:
-
Thaw Samples: Thaw plasma samples and calibration standards on ice.
-
Spike Internal Standard: To 100 µL of each sample, calibration standard, and quality control (QC) sample, add 10 µL of the IS working solution (10 µg/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 50% acetonitrile/water containing 0.1% formic acid. Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the SCFAs (e.g., start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Optimized MRM transitions for each analyte and the internal standard.
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propionic Acid | 73.0 | 29.0 | 15 |
| Butyric Acid | 87.1 | 43.1 | 15 |
| Valeric Acid | 101.1 | 57.1 | 15 |
| This compound (IS) | 156.0 | 79.9/81.9 | 20 |
Note: The two product ions for the internal standard correspond to the two bromine isotopes.
Data Presentation and Quantification
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Table 3: Hypothetical Calibration Data for Butyric Acid
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 1,150,000 | 0.0011 |
| 5 | 6,300 | 1,180,000 | 0.0053 |
| 10 | 12,800 | 1,165,000 | 0.0110 |
| 50 | 65,000 | 1,175,000 | 0.0553 |
| 100 | 132,000 | 1,190,000 | 0.111 |
| 250 | 335,000 | 1,210,000 | 0.277 |
| 500 | 680,000 | 1,200,000 | 0.567 |
| 1000 | 1,350,000 | 1,195,000 | 1.130 |
The resulting linear regression equation (e.g., y = 0.0011x + 0.0001, R² > 0.99) is then used to calculate the concentration of the analyte in the unknown samples.
Sample Quantification
The concentrations of the SCFAs in the plasma samples are determined by calculating their peak area ratios to the internal standard and applying the regression equation from the calibration curve.
Table 4: Quantification of SCFAs in Human Plasma Samples
| Sample ID | Propionic Acid (µM) | Butyric Acid (µM) | Valeric Acid (µM) |
| Control 1 | 15.2 | 8.5 | 2.1 |
| Control 2 | 18.1 | 9.2 | 2.5 |
| Control 3 | 16.5 | 8.8 | 2.3 |
| Mean ± SD (Control) | 16.6 ± 1.5 | 8.8 ± 0.4 | 2.3 ± 0.2 |
| Treatment 1 | 25.8 | 15.3 | 4.1 |
| Treatment 2 | 28.3 | 16.8 | 4.5 |
| Treatment 3 | 26.9 | 15.9 | 4.3 |
| Mean ± SD (Treatment) | 27.0 ± 1.3 | 16.0 ± 0.8 | 4.3 ± 0.2 |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the absolute quantification of metabolites, such as short-chain fatty acids, in complex biological matrices.[1][2] This approach is essential for obtaining high-quality quantitative data in metabolomics research and drug development, enabling a deeper understanding of metabolic pathways and the identification of potential biomarkers. The detailed protocol provided herein can be adapted for the quantification of other relevant carboxylic acids.
References
- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | C3H5BrO2 | CID 87662287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: The Role of 3-Bromopropionic-2,2,3,3-d4 Acid in Targeted Metabolomics
References
- 1. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is pyruvylated during 3-bromopyruvate mediated cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for the Quantification of 3-Bromopropionic Acid in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Application Note
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 3-bromopropionic acid (3-BPA) in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 3-bromopropionic-2,2,3,3-d4 acid (3-BPA-d4). This approach offers significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods by eliminating the need for lengthy extraction and derivatization steps, thereby increasing sample throughput. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for monitoring 3-BPA levels in urine.
Introduction
3-Bromopropionic acid is a metabolite of the industrial solvent 1-bromopropane and serves as a potential biomarker for exposure.[1][2] Accurate and precise quantification of 3-BPA in urine is crucial for toxicological studies and occupational health monitoring. While established GC-MS methods exist, they often involve time-consuming sample preparation, including liquid-liquid extraction and chemical derivatization.[3][4] This application note describes a streamlined LC-MS/MS method that offers enhanced sensitivity and specificity, and significantly reduces sample preparation time. The use of a deuterated internal standard (3-BPA-d4) ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.
Experimental
Materials and Reagents
-
3-Bromopropionic acid (≥97% purity)
-
This compound (3-BPA-d4)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
Prepare stock solutions of 3-BPA and 3-BPA-d4 in methanol at a concentration of 1 mg/mL.
2.2.2. Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the 3-BPA stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
2.2.3. Internal Standard Working Solution
Prepare a working internal standard solution of 3-BPA-d4 at a suitable concentration in 50:50 (v/v) acetonitrile/water.
2.2.4. Sample Preparation Protocol
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[3]
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 890 µL of 0.1% formic acid in water.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
2.3.1. Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
2.3.2. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 3-BPA | 151 | 71 | 100 | -15 |
| 3-BPA | 153 | 71 | 100 | -15 |
| 3-BPA-d4 | 155 | 74 | 100 | -15 |
| 3-BPA-d4 | 157 | 74 | 100 | -15 |
Note: The presence of two precursor ions for both the analyte and internal standard is due to the natural isotopic abundance of bromine (79Br and 81Br).
Results and Discussion
Method Performance
The performance of the method should be evaluated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The following table summarizes the expected performance characteristics based on similar validated methods for small organic acids.
Table 1: Summary of Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Sample Analysis
The developed method can be applied to the analysis of 3-BPA in urine samples from individuals potentially exposed to 1-bromopropane. The simple "dilute-and-shoot" protocol allows for high-throughput analysis, making it suitable for large-scale studies.
Protocols
Protocol for Preparation of Calibration Standards
-
Prepare a 1 mg/mL stock solution of 3-BPA in methanol.
-
Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Store the working standards at 4 °C.
Protocol for Urine Sample Preparation and Analysis
-
Retrieve urine samples from -20 °C or -80 °C storage and allow them to thaw completely at room temperature.
-
Vortex each urine sample for 15 seconds to ensure it is well-mixed.
-
Pipette 100 µL of each urine sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 3-BPA-d4 internal standard working solution to each tube.
-
Add 890 µL of 0.1% formic acid in water to each tube.
-
Cap the tubes and vortex for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 5 minutes.
-
Carefully transfer the clear supernatant to a 2 mL autosampler vial with an insert.
-
Place the vials in the autosampler tray of the LC-MS/MS system.
-
Create a sequence in the instrument software that includes a blank, the calibration curve standards, quality control samples, and the unknown urine samples.
-
Initiate the LC-MS/MS analysis.
Visualizations
Caption: Complete analytical workflow for 3-BPA in urine.
Caption: Detailed urine sample preparation protocol.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 3-bromopropionic acid in human urine. The simple "dilute-and-shoot" sample preparation protocol, coupled with the use of a deuterated internal standard, makes this method highly suitable for high-throughput analysis in clinical and research settings. This method represents a significant improvement over traditional GC-MS techniques, offering a more efficient workflow for monitoring human exposure to 1-bromopropane.
References
- 1. 3-Bromopropionic acid(590-92-1) MS [m.chemicalbook.com]
- 2. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propanoic acid, 3-bromo- [webbook.nist.gov]
- 4. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of carboxylic acids in biological matrices is a critical aspect of metabolomics, drug development, and clinical diagnostics. However, the inherent properties of many carboxylic acids, such as high polarity and low volatility, present significant analytical challenges, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based methods. Chemical derivatization is a powerful strategy to overcome these limitations by improving chromatographic retention, enhancing ionization efficiency, and increasing the stability of the analytes.[1]
The incorporation of stable isotopes into the derivatization reagents, a technique known as stable isotope labeling derivatization (SILD), offers a robust method for quantitative analysis.[2] This approach involves labeling the target analytes in a sample with a "light" isotopic tag and a corresponding set of standards with a "heavy" isotopic tag, or vice versa. The light and heavy labeled compounds co-elute during chromatography and are detected by mass spectrometry, allowing for accurate relative or absolute quantification by comparing the peak intensities of the isotopic pairs.[3] This strategy minimizes the impact of matrix effects and variations in instrument response.[4]
These application notes provide detailed protocols for three effective derivatization techniques for carboxylic acids using isotopic standards, suitable for LC-MS and GC-MS analysis. The methods described are designed to enhance the sensitivity, specificity, and accuracy of carboxylic acid quantification in complex biological samples.
Isotope-Coded p-Dimethylaminophenacyl (DmPA) Bromide Derivatization for LC-MS
This method utilizes isotope-coded p-dimethylaminophenacyl (DmPA) bromide as a derivatization reagent for the high-performance analysis of carboxylic acid-containing metabolites.[4][5] The derivatization is straightforward, rapid, and applicable to a broad range of carboxylic acids, offering high yields and minimal side reactions.[4] This technique not only introduces an isotopic tag for precise quantification but also enhances chromatographic retention in reversed-phase liquid chromatography (RPLC) and boosts electrospray ionization (ESI) efficiency by 2-4 orders of magnitude.[4][5]
Reaction Principle
The derivatization chemistry is based on the reaction of the carboxylic acid with p-dimethylaminophenacyl (DmPA) bromide. The use of isotopically coded reagents (e.g., ¹²C- and ¹³C-DmPA bromide) allows for the differential labeling of samples and standards.[4]
Caption: DmPA-Br Derivatization Reaction.
Experimental Protocol
Materials:
-
¹²C- and ¹³C-p-dimethylaminophenacyl (DmPA) bromide
-
Triethylamine in acetonitrile
-
Triphenylacetic acid solution (quenching reagent)
-
Sample containing carboxylic acids (e.g., urine, plasma)
-
Internal standards (optional, can be a different carboxylic acid)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Sealed glass vials with Teflon-lined caps
Procedure:
-
Sample Preparation: Prepare the biological sample as required (e.g., protein precipitation for plasma, centrifugation for urine).
-
Derivatization Reaction:
-
To a sealed glass vial, add an appropriate volume of the sample or standard solution.
-
Add the derivatization reagent solution containing either ¹²C- or ¹³C-DmPA bromide in triethylamine/acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 90 °C for 60 minutes in a water bath.[4]
-
-
Quenching:
-
After incubation, cool the vials to room temperature.
-
Add the triphenylacetic acid solution to consume the excess DmPA bromide reagent.
-
Incubate at 90 °C for an additional 30 minutes.[4]
-
-
Sample Combination and Analysis:
-
Combine the ¹²C-labeled sample with the ¹³C-labeled internal standard (or vice versa).
-
The combined sample is now ready for LC-MS analysis.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Time | 60 min (derivatization) + 30 min (quenching) | [4] |
| Reaction Temperature | 90 °C | [4] |
| ESI Efficiency Enhancement | 2-4 orders of magnitude | [4][5] |
| Number of Ion Pairs Detected (Human Urine) | 2546 - 2820 | [4][5] |
Cholamine Derivatization for Relative Quantification by LC-MS
This method employs cholamine and its deuterated analogues for the relative quantification of carboxylic acid metabolites. The carboxylic acid is converted into an amide linked to a quaternary ammonium group, which significantly enhances ionization in positive-ion mode ESI-MS.[3] The use of "light" (d0) and "heavy" (d9) isotopic versions of cholamine allows for differential labeling of two samples for comparative analysis.[3]
Reaction Principle
The derivatization involves the coupling of the carboxylic acid to cholamine using a carbodiimide activator, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Caption: Cholamine Derivatization Reaction.
Experimental Protocol
Materials:
-
d0- and d9-Cholamine
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine
-
Sample containing carboxylic acids
-
Standard mixture of carboxylic acids
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare two samples for comparison (e.g., control vs. treated).
-
Derivatization Reaction:
-
To one sample, add the "light" (d0) cholamine reagent and to the other, add the "heavy" (d9) cholamine reagent.
-
Add EDC and pyridine to each sample to facilitate the amide coupling reaction.
-
Vortex the mixtures and allow them to react at room temperature.
-
-
Sample Combination and Analysis:
-
After the reaction is complete, combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
The combined sample is then analyzed by LC-MS. The relative quantities of each carboxylic acid between the two samples can be determined from the ratio of the mass spectral peak intensities of the light and heavy isotopic pairs.[3]
-
Quantitative Data Summary
| Parameter | Observation | Reference |
| Ionization Enhancement | Greatly enhances positive mode electrospray ionization | [3] |
| Co-elution of Isotopic Pairs | Observed in reverse-phase HPLC | [3] |
| Application | Relative quantification of fatty acids and other carboxylic acid metabolites | [3] |
3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS
Derivatization with 3-nitrophenylhydrazine (3-NPH) is a highly efficient method for the analysis of carboxylic acids by LC-MS.[6][7] This technique converts carboxylic acids into their corresponding 3-nitrophenylhydrazones, which are more amenable to reversed-phase chromatography and exhibit improved ionization.[6] The reaction is typically facilitated by a coupling agent like EDC. Isotopic labeling can be incorporated for quantitative analysis.
Reaction Principle
The carboxylic acid is activated by EDC and then reacts with 3-NPH to form a stable hydrazone derivative.
Caption: 3-NPH Derivatization Reaction.
Experimental Protocol
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Methanol or other suitable solvent
-
Sample containing carboxylic acids
-
Isotopically labeled internal standards (e.g., ¹³C-labeled short-chain fatty acids)
-
Heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare fresh solutions of 3-NPH and EDC in a suitable solvent mixture (e.g., methanol/water with pyridine).
-
Derivatization Reaction:
-
To the sample or standard, add the 3-NPH and EDC reagent solutions.
-
Vortex the mixture.
-
Incubate the reaction at a specific temperature and time (e.g., 60 °C for 30 minutes). Reaction conditions may need optimization depending on the specific carboxylic acids of interest.[7]
-
-
Sample Preparation for Analysis:
-
After the reaction, the sample may require a simple workup, such as dilution or centrifugation, before injection into the LC-MS system.
-
Quantitative Data Summary
| Parameter | Value/Observation | Reference |
| Derivatization Efficiency | Close to 100% | [6] |
| Linearity Range | Good linearity within a dynamic range of ca. 200 to >2000 | [7] |
| Limits of Detection (On-column) | High femtomoles to low picomoles | [7] |
| Analytical Accuracy | 89.5% to 114.8% for several key metabolites | [7] |
Overall Experimental Workflow
The general workflow for the derivatization and analysis of carboxylic acids using isotopic standards is summarized below.
Caption: General Experimental Workflow.
The derivatization of carboxylic acids using isotopic standards is a highly effective strategy for improving the sensitivity, selectivity, and accuracy of their quantification by mass spectrometry. The methods described in these application notes provide researchers with detailed protocols to implement these powerful techniques in their own laboratories. The choice of a specific derivatization reagent and method will depend on the particular carboxylic acids of interest, the available instrumentation, and the specific goals of the analysis. Proper method validation is essential to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 3-Bromopropionic Acid in Complex Matrices using Stable Isotope Dilution LC-MS/MS
Introduction
3-Bromopropionic acid (3-BPA) is a crucial biomarker for monitoring occupational exposure to the industrial solvent 1-bromopropane.[1][2][3] Accurate and precise quantification of 3-BPA in complex biological matrices, such as urine, is essential for assessing exposure levels and ensuring workplace safety. Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering high selectivity, sensitivity, and reproducibility.[4][5] This application note details a robust and validated method for the determination of 3-BPA in urine using 3-Bromopropionic-2,2,3,3-d4 acid as an internal standard.
Stable isotope-labeled internal standards, such as this compound, are ideal for mass spectrometry-based quantification. They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and chromatographic separation. This co-elution minimizes variations due to matrix effects and extraction efficiency, leading to highly accurate and precise results.
This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with performance data to demonstrate the method's suitability for high-throughput analysis in a research or clinical setting.
Analytical Method
The method employs a simple and rapid liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using a sensitive and selective LC-MS/MS method. The use of this compound as the internal standard ensures the reliability of the quantification.
Materials and Reagents
-
3-Bromopropionic acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (concentrated, ACS grade)
-
Human urine (drug-free) for calibration standards and quality controls
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-BPA and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 3-BPA primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.[2]
-
Pipette 200 µL of urine into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (1 µg/mL) to all samples, calibration standards, and quality controls.
-
Acidify the samples by adding 10 µL of 1M HCl.[2]
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for the analyte and internal standard should be optimized. Representative transitions are provided below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Bromopropionic acid | 151.0 | 79.0/81.0 | Optimized |
| This compound | 155.0 | 79.0/81.0 | Optimized |
Quantitative Data
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 3-Bromopropionic acid | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 3 | < 10% | < 10% | 90 - 110% |
| MQC | 50 | < 8% | < 8% | 92 - 108% |
| HQC | 800 | < 7% | < 7% | 95 - 105% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| 3-Bromopropionic acid | > 85% |
Visualizations
Metabolic Pathway of 1-Bromopropane
The following diagram illustrates the metabolic conversion of 1-bromopropane to its urinary biomarker, 3-bromopropionic acid.
Caption: Metabolic conversion of 1-bromopropane to 3-bromopropionic acid.
Experimental Workflow
The diagram below outlines the key steps in the analytical procedure for the quantification of 3-bromopropionic acid.
Caption: Analytical workflow for 3-BPA quantification.
Conclusion
This application note presents a reliable and high-throughput LC-MS/MS method for the quantification of 3-bromopropionic acid in urine. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for routine monitoring of occupational exposure to 1-bromopropane in complex biological matrices. The simple sample preparation and rapid analysis time allow for the processing of a large number of samples efficiently.
References
- 1. cdc.gov [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. 404 Error - Page Not Found [cerilliant.com]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Bromopropionic Acid Using GC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromopropionic acid (3-BPA) is a carboxylic acid used in the synthesis of various pharmaceuticals and other organic compounds. Accurate quantification of 3-BPA in biological and chemical matrices is crucial for research and quality control. This application note provides a detailed protocol for the analysis of 3-bromopropionic acid using gas chromatography-mass spectrometry (GC-MS) with 3-Bromopropionic-2,2,3,3-d4 Acid as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response. The methodology is based on a validated procedure for analyzing 3-BPA in urine, involving liquid-liquid extraction and derivatization.[1][2]
Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol, from sample receipt to data analysis.
Caption: Experimental workflow for the GC-MS analysis of 3-bromopropionic acid.
Detailed Experimental Protocol
This protocol is adapted from the NIOSH Manual of Analytical Methods (NMAM) 8324, a validated method for the determination of 3-BPA.[1]
Reagents and Materials
-
3-Bromopropionic acid (3-BPA), analytical standard
-
This compound (3-BPA-d4), internal standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Ethyl acetate, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Sample matrix (e.g., urine, plasma, or reaction mixture)
-
Glassware: screw-capped culture tubes, autosampler vials, pipettes
-
Vortex mixer
-
Nitrogen evaporator
-
Heating block or oven
-
GC-MS system with a capillary column (e.g., HP-1 or equivalent)
Sample Preparation
-
Sample Aliquoting: Transfer a known volume (e.g., 2.0 mL) of the sample into a screw-capped culture tube.
-
Internal Standard Spiking: Add a known amount of 3-BPA-d4 internal standard solution to each sample, calibrator, and quality control sample.
-
Acidification: Acidify the sample by adding a small volume of concentrated HCl (e.g., 40 µL for a 2 mL sample).[1]
-
Liquid-Liquid Extraction:
-
Add ethyl acetate (e.g., 4 mL) to the tube, cap securely, and vortex for 1 minute.
-
Allow the layers to separate.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process three more times, combining the organic layers.[1]
-
-
Drying and Concentration:
-
Add anhydrous magnesium sulfate to the combined ethyl acetate extracts to remove any residual water.
-
Filter the dried extract.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
-
Derivatization
-
Transfer to Vial: Transfer the concentrated extract to a 2 mL autosampler vial.
-
Silylation: Add 50 µL of MTBSTFA (with 1% TBDMCS) to the vial and cap it immediately.[1]
-
Reaction: Heat the vial at 70°C for 1.5 hours in a heating block or oven to ensure complete derivatization.[1]
GC-MS Analysis
The following table outlines the recommended GC-MS parameters.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | HP-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial: 60°C, hold for 1 minRamp: 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM)
The following ions should be monitored for the tert-butyldimethylsilyl (TBDMS) derivatives of 3-BPA and its deuterated internal standard. The primary fragment for quantification is the [M-57]⁺ ion, which corresponds to the loss of a tert-butyl group.
| Analyte | Derivatization Product | Quantitation Ion (m/z) | Qualifier Ion (m/z) |
| 3-Bromopropionic acid (3-BPA) | 3-BPA-TBDMS | 211 | 213 |
| 3-Bromopropionic-d4 Acid (3-BPA-d4) | 3-BPA-d4-TBDMS | 215 (Predicted) | 217 (Predicted) |
Note: The m/z values for the deuterated internal standard are predicted based on the known fragmentation of TBDMS derivatives and the mass difference due to deuterium labeling. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M+2 peaks, which serve as qualifier ions.
Quantitative Data
The following tables present representative data for the method's performance, based on validation studies of similar analytical protocols.[1]
Table 1: Calibration Curve Parameters
A calibration curve should be prepared for each analytical batch by spiking a blank matrix with known concentrations of 3-BPA.
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 2.0 | 0.510 |
| 10.0 | 2.55 |
| 50.0 | 12.8 |
| 100.0 | 25.6 |
| Linearity (r²) | >0.995 |
Table 2: Accuracy and Precision (Illustrative Data)
The accuracy and precision of the method should be evaluated using quality control (QC) samples at multiple concentration levels.
| Spike Level | Concentration (µg/mL) | n | Mean Recovery (%) | RSD (%) |
| Low QC | 0.3 | 6 | 98.5 | 4.8 |
| Mid QC | 15.0 | 6 | 101.2 | 3.5 |
| High QC | 75.0 | 6 | 99.3 | 2.9 |
This table is for illustrative purposes and is based on typical performance for this type of assay. Actual results may vary and should be determined during method validation.
Signaling Pathways and Logical Relationships
The analytical method itself does not involve biological signaling pathways. However, the logical relationship between the analyte and the internal standard is fundamental to the accuracy of the quantification. The internal standard is designed to mimic the chemical behavior of the analyte throughout the entire analytical process.
References
Application Note and Protocol: Sample Preparation and Extraction of 3-Bromopropionic-2,2,3,3-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropionic acid (3-BPA) is a metabolite of the industrial solvent 1-bromopropane and serves as a potential biomarker for exposure.[1][2] Its deuterated isotopologue, 3-Bromopropionic-2,2,3,3-d4 acid, is an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in bioanalytical methods. This document provides a detailed protocol for the sample preparation and extraction of 3-bromopropionic acid and its deuterated analog from urine, based on established methodologies.[1][2][3] The extraction efficiency of the described method has been demonstrated to be robust, making it suitable for reliable quantification in research and clinical settings.
Data Presentation
The following table summarizes the recovery of 3-bromopropionic acid from urine samples using the detailed liquid-liquid extraction protocol. The data is adapted from studies supporting the NIOSH Manual of Analytical Methods (NMAM) 8324.[2] Given the chemical similarities, the extraction efficiency for this compound is expected to be comparable.
| Spike Level (µg/mL) | Number of Samples (n) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2.0 | 9 | 95.0 | 5.7 |
| 10.0 | 9 | 94.0 | 3.3 |
| 20.0 | 29 | 96.0 | 2.5 |
| 50.0 | 9 | 94.0 | 2.8 |
| Overall | 47 | 95.0 | 3.1 |
Table 1: Recovery of 3-Bromopropionic Acid from Spiked Urine Samples.[2]
Experimental Protocol: Liquid-Liquid Extraction from Urine
This protocol is based on the NIOSH Manual of Analytical Methods (NMAM) 8324 for the determination of 3-bromopropionic acid in urine.[1][2] The same procedure is applicable for the extraction of this compound.
Materials and Reagents:
-
Urine specimen
-
This compound (as analyte or internal standard)
-
3-Chloropropionic acid (3-CPA) solution (if used as an internal standard, 20 µg/mL in deionized water)[1][2]
-
Deionized water
-
Ethyl acetate, HPLC grade[3]
-
Anhydrous magnesium sulfate[3]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)[3]
-
Screw-capped culture tubes (e.g., 16 x 100 mm) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical evaporator with nitrogen gas
-
Heating block or oven
-
Autosampler vials, silanized
Procedure:
-
Sample Thawing and Homogenization:
-
Sample Aliquoting and Internal Standard Spiking:
-
Transfer 2.0 mL of the urine specimen into a screw-capped culture tube.[1][2]
-
If this compound is not the analyte but used as an internal standard, add a known amount at this stage. If it is the analyte, an appropriate internal standard (like 3-CPA) should be added. For this protocol, we will follow the addition of 0.5 mL of a 20 µg/mL 3-CPA internal standard solution.[1][2]
-
-
Acidification:
-
Liquid-Liquid Extraction:
-
Cap the tube securely and vortex vigorously for 1 minute.[1][2]
-
Allow the layers to separate. If necessary, centrifuge to facilitate phase separation.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction three more times (for a total of four extractions), combining all ethyl acetate extracts.[2][3] This repeated extraction ensures high recovery of the analyte. The overall ethyl acetate extraction efficiency has been determined to be greater than 80%.[3]
-
Drying and Evaporation:
-
Derivatization (for GC-MS analysis):
-
Analysis:
-
The derivatized sample is now ready for injection into a GC-MS system.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and derivatization of this compound from urine.
References
Applications of 3-Bromopropionic-2,2,3,3-d4 Acid in Environmental and Toxicology Studies
Introduction
3-Bromopropionic-2,2,3,3-d4 Acid is the deuterated (heavy isotope-labeled) form of 3-Bromopropionic acid (3-BPA). While the toxicological properties are primarily associated with the parent compound, the deuterated analogue serves a critical role in analytical chemistry. Its primary application is as an internal standard for the accurate quantification of 3-BPA in complex environmental and biological matrices. 3-BPA itself is of interest in environmental and toxicological research as it can be a metabolite of the industrial solvent 1-bromopropane and a disinfection byproduct (DBP) formed during water treatment processes.[1][2][3] This document outlines the key applications and provides detailed protocols for researchers.
Application Note 1: Quantification of 3-Bromopropionic Acid in Environmental Samples
1.1. Application
This compound is ideally suited for use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The near-identical chemical and physical properties to the native (non-deuterated) 3-BPA ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation.[4] Its different mass, however, allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This method is crucial for monitoring levels of 3-BPA in drinking water, wastewater, and biological samples like urine, where it serves as a biomarker for exposure to certain industrial chemicals.[3][5]
1.2. Data Presentation: Calibration Curve for 3-BPA Analysis
The following table represents typical data used to construct a calibration curve for the quantification of 3-BPA using this compound as an internal standard.
| Calibration Standard Level | Concentration of 3-BPA (ng/mL) | Concentration of IS (ng/mL) | Peak Area Ratio (3-BPA / IS) |
| 1 | 1.0 | 50 | 0.021 |
| 2 | 5.0 | 50 | 0.105 |
| 3 | 10.0 | 50 | 0.212 |
| 4 | 25.0 | 50 | 0.528 |
| 5 | 50.0 | 50 | 1.045 |
| 6 | 100.0 | 50 | 2.110 |
| 7 | 250.0 | 50 | 5.255 |
1.3. Experimental Protocol: Quantification of 3-BPA in Water by GC-MS
This protocol is adapted from established methods for analyzing acidic organic compounds in aqueous matrices.[3][4]
Objective: To accurately quantify the concentration of 3-BPA in a water sample using this compound as an internal standard.
Materials:
-
3-Bromopropionic acid (analytical standard)
-
This compound (internal standard)
-
Deionized water (ASTM Type I)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMCS
-
GC-MS system with a capillary column (e.g., 100% dimethylpolysiloxane)
-
Vortex mixer, centrifuge, analytical evaporator
Procedure:
-
Sample Collection: Collect water samples in amber glass bottles and store at 4°C.
-
Preparation of Standards:
-
Prepare a stock solution of 3-BPA (1.0 mg/mL) in deionized water.
-
Prepare a stock solution of this compound (IS) (20 µg/mL) in deionized water.
-
Create a series of calibration standards by spiking known amounts of the 3-BPA stock solution into blank deionized water.
-
-
Sample Preparation & Extraction:
-
To a 15 mL glass tube, add 2.0 mL of the water sample (or calibration standard/blank).
-
Spike each tube with 0.5 mL of the IS solution (20 µg/mL).
-
Acidify the sample by adding 40 µL of concentrated HCl.
-
Add 4 mL of ethyl acetate, cap the tube, and vortex vigorously for 1 minute.
-
Allow the layers to separate (centrifuge if necessary).
-
Carefully transfer the top ethyl acetate layer to a clean tube.
-
Repeat the extraction two more times, combining all ethyl acetate extracts.
-
Dry the combined extract by passing it through a small column of anhydrous magnesium sulfate.
-
-
Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C until approximately 100 µL remains.
-
Add 50 µL of MTBSTFA to the concentrated extract.
-
Cap the vial tightly and heat at 70°C for 1.5 hours to form the tert-butyldimethylsilyl (TBDMS) derivative.
-
Allow the sample to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program (e.g., initial 60°C, ramp to 255°C).
-
Set the mass spectrometer to Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the TBDMS derivatives of 3-BPA and its deuterated internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 3-BPA standards.
-
Determine the concentration of 3-BPA in the unknown samples using the regression equation from the calibration curve.
-
1.4. Visualization: Analytical Workflow
References
- 1. cf-store.widencdn.net [cf-store.widencdn.net]
- 2. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. Effect of bromide on the formation of disinfection by-products during wastewater chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mass Spectrometry Signal with 3-Bromopropionic-2,2,3,3-d4 Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving mass spectrometry signals using 3-Bromopropionic-2,2,3,3-d4 Acid as a derivatizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve mass spectrometry signal?
This compound is a deuterated chemical reagent used for derivatization in mass spectrometry. Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. In this case, the reagent reacts with specific functional groups in the analyte molecule, such as thiols (-SH), amines (-NH2), and hydroxyls (-OH).
The introduction of the deuterated bromopropionyl group can improve the mass spectrometric signal in several ways:
-
Increased Ionization Efficiency: The derivatized analyte may have improved ionization efficiency in the mass spectrometer's ion source, leading to a stronger signal.
-
Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, resulting in better peak shape and separation during liquid chromatography (LC).
-
Use as an Internal Standard: The deuterated nature of the reagent allows the derivatized analyte to be used as an internal standard for the corresponding non-deuterated analyte, enabling more accurate quantification. The mass shift of 4 Daltons (due to the four deuterium atoms) allows for clear differentiation between the analyte and the standard.
Q2: What types of analytes can be derivatized with this compound?
This reagent primarily targets molecules containing nucleophilic functional groups. The reactivity generally follows this order:
-
Thiols (Sulfhydryl groups): Highly reactive with 3-bromopropionic acid, making it an excellent reagent for analyzing sulfur-containing compounds like cysteine and glutathione.
-
Amines (Primary and Secondary): Can be derivatized, though the reaction conditions might need to be optimized.
-
Hydroxyls (Alcohols and Phenols): Generally less reactive than thiols and amines, and may require more stringent reaction conditions.
Q3: What are the advantages of using a deuterated derivatizing agent?
Using a deuterated agent like this compound offers distinct advantages in quantitative mass spectrometry:
-
Isotope Dilution Mass Spectrometry (IDMS): It allows for the creation of a stable isotope-labeled internal standard that is chemically identical to the derivatized analyte. This is the gold standard for quantification as it corrects for variations in sample preparation, chromatography, and ionization.
-
Reduced Background Interference: The mass of the derivatized analyte is shifted to a region of the mass spectrum with potentially lower background noise, improving the signal-to-noise ratio.
-
Signal Enhancement: In some cases, the presence of deuterium can lead to a stronger signal compared to the non-deuterated analog, a phenomenon known as the "isotope effect".
Troubleshooting Guides
This section provides solutions to common problems encountered during derivatization and mass spectrometry analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Derivatization Product Detected | Incomplete reaction | - Ensure the pH of the reaction mixture is appropriate (typically basic for thiol and amine derivatization).- Increase the reaction temperature and/or time.- Use a higher concentration of the derivatizing agent.- Ensure the absence of interfering substances in the sample that might consume the reagent. |
| Degradation of the derivatizing agent | - Use a fresh solution of this compound for each experiment.- Store the reagent under the recommended conditions (cool, dry, and dark). | |
| Incorrect solvent | - Ensure the solvent is compatible with both the analyte and the derivatizing agent and does not interfere with the reaction. Aprotic solvents like acetonitrile or dimethylformamide are often suitable. | |
| Poor Peak Shape in LC-MS | Suboptimal chromatographic conditions | - Optimize the mobile phase composition and gradient.- Select a column with appropriate chemistry for the derivatized analyte.- Adjust the column temperature. |
| Analyte instability | - Analyze the samples as soon as possible after derivatization.- Investigate the stability of the derivatized product over time. | |
| High Background Noise | Contaminated reagents or solvents | - Use high-purity solvents and reagents (LC-MS grade).- Filter all solutions before use. |
| Matrix effects from the sample | - Employ a more effective sample clean-up procedure (e.g., solid-phase extraction) before derivatization.- Optimize chromatographic separation to elute the analyte away from interfering matrix components. | |
| Inconsistent Signal Intensity | Variable derivatization efficiency | - Ensure precise and consistent addition of all reagents.- Maintain a constant reaction temperature and time for all samples and standards. |
| Ion suppression or enhancement | - Use a stable isotope-labeled internal standard (created by derivatizing a known amount of the non-deuterated analyte with the deuterated reagent).- Dilute the sample to minimize matrix effects. |
Experimental Protocols
While a specific, universally applicable protocol for every analyte does not exist, the following provides a general framework for the derivatization of thiols, which are the most common targets for 3-bromopropionic acid.
General Protocol for Thiol Derivatization:
-
Sample Preparation:
-
Prepare a stock solution of the thiol-containing analyte in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Prepare a stock solution of this compound in an organic solvent such as acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the analyte solution with an excess of the this compound solution. A 10-fold molar excess of the derivatizing agent is a good starting point.
-
Incubate the reaction mixture at a controlled temperature. Start with room temperature for 30-60 minutes. For less reactive compounds, the temperature can be increased to 50-60°C.
-
Quench the reaction by adding a small amount of a quenching agent like formic acid to acidify the solution, or by proceeding directly to the LC-MS analysis if the excess reagent does not interfere.
-
-
LC-MS Analysis:
-
Inject an appropriate volume of the reaction mixture onto the LC-MS system.
-
Use a reversed-phase column (e.g., C18) for separation.
-
The mobile phase typically consists of water and acetonitrile or methanol, both containing a small amount of an acid modifier like 0.1% formic acid to aid in protonation for positive ion mode ESI.
-
Set the mass spectrometer to monitor for the expected mass-to-charge ratio (m/z) of the derivatized analyte.
-
Note: This protocol should be optimized for each specific analyte and matrix.
Quantitative Data Summary
The primary quantitative advantage comes from the ability to use isotope dilution mass spectrometry. By derivatizing the analyte of interest with this compound and a known amount of an authentic standard with the non-deuterated 3-bromopropionic acid, a precise quantification can be achieved.
| Parameter | Expected Improvement with Derivatization | Reason |
| Signal-to-Noise Ratio | 2 to 10-fold or higher | Improved ionization efficiency, reduced background in the higher mass range. |
| Limit of Detection (LOD) | Lowered significantly | A direct consequence of improved signal-to-noise ratio. |
| Quantitative Accuracy | High (RSD < 5%) | Enabled by the use of a stable isotope-labeled internal standard. |
Visualizations
Caption: General workflow for derivatization and analysis.
Caption: Reaction of a thiol with 3-Bromopropionic-d4 Acid.
Caption: A logical approach to troubleshooting derivatization issues.
Identifying common interferences in 3-bromopropionic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 3-bromopropionic acid (3-BPA).
Frequently Asked Questions (FAQs)
Q1: What is the most common application for quantifying 3-bromopropionic acid?
A1: The primary application is in occupational health and toxicology as a biological monitoring marker for exposure to 1-bromopropane, an industrial solvent. 3-BPA is a metabolite of 1-bromopropane and its concentration in urine is used to assess exposure levels.
Q2: What is the standard analytical method for 3-BPA quantification in biological matrices?
A2: The most established method is gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and derivatization. The NIOSH Manual of Analytical Methods (NMAM) 8324 provides a validated protocol for the analysis of 3-BPA in urine.
Q3: Why is derivatization necessary for the GC-MS analysis of 3-BPA?
A3: 3-Bromopropionic acid is a polar and non-volatile compound. Derivatization, typically silylation using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts it into a more volatile and thermally stable derivative suitable for GC analysis. This process improves chromatographic peak shape and detection sensitivity.
Q4: Are there any officially documented interferences for the NIOSH 8324 method?
A4: According to the NIOSH Manual of Analytical Methods 8324, no specific interferences have been found or identified for their validated GC-MS method for 3-bromopropionic acid in urine. However, it is crucial for researchers to be aware of potential, un-documented interferences.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active Sites in the GC System: The acidic nature of the derivatized 3-BPA can interact with active sites in the GC inlet or column, leading to peak tailing.
-
Column Contamination: Accumulation of non-volatile matrix components from urine samples on the column can degrade performance.
-
Improper Derivatization: Incomplete derivatization can result in the presence of the underivatized, polar acid, which chromatographs poorly.
Solutions:
-
GC System Maintenance: Use a deactivated inlet liner and perform regular maintenance. Consider using a guard column to protect the analytical column.
-
Column Baking: Bake the column according to the manufacturer's instructions to remove contaminants.
-
Optimize Derivatization: Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions for the specified time and temperature.
Issue 2: Inaccurate Quantification or Low Recovery
Possible Causes:
-
Matrix Effects: Co-eluting endogenous compounds from the urine matrix can suppress or enhance the ionization of the derivatized 3-BPA in the mass spectrometer source, leading to inaccurate results.
-
Incomplete Extraction: The efficiency of the liquid-liquid extraction can be affected by the sample pH and the solvent used.
-
Analyte Degradation: Although generally stable, prolonged storage at improper temperatures or issues during sample processing could lead to degradation. 3-BPA is stable in frozen urine for at least 30 days.[1]
-
Competition for Derivatization Reagent: High concentrations of other endogenous compounds with active hydrogens (e.g., other organic acids, amino acids) could potentially compete with 3-BPA for the derivatization reagent, leading to incomplete derivatization and lower measured concentrations.[2]
Solutions:
-
Use of an Appropriate Internal Standard: A procedural internal standard, such as 3-chloropropionic acid as used in the NIOSH 8324 method, is crucial to compensate for variability in extraction, derivatization, and injection. A stable isotope-labeled internal standard (e.g., 3-Bromopropionic-2,2,3,3-d4 Acid) is the gold standard for correcting matrix effects.
-
Optimize Sample Preparation: Ensure proper acidification of the urine sample before extraction to protonate the carboxylic acid for efficient partitioning into the organic solvent.
-
Sample Dilution: Diluting the urine sample can mitigate matrix effects, although this may compromise the limit of detection.
-
Calibration Standards: Prepare calibration standards in a matrix that closely matches the study samples (e.g., pooled, unexposed urine) to compensate for consistent matrix effects.
Issue 3: Suspected Co-eluting Interference
Possible Causes:
-
Isomeric Interference: The positional isomer, 2-bromopropionic acid, is a significant potential interferent. While it may have a different retention time, chromatographic conditions must be optimized to ensure baseline separation. Their mass spectra, especially of their derivatives, could show similar fragment ions.
-
Other 1-Bromopropane Metabolites: While major metabolites have different structures, the presence of other structurally related compounds in the urine of exposed individuals cannot be entirely ruled out.
-
Endogenous Urine Components: Urine is a complex matrix containing numerous compounds that could potentially co-elute with the analyte of interest.
Solutions:
-
Chromatographic Resolution: Optimize the GC temperature program to achieve baseline separation of 3-BPA from any suspected interfering peaks.
-
Mass Spectral Confirmation: Utilize selected ion monitoring (SIM) of multiple characteristic ions for the derivatized 3-BPA. The NIOSH method uses m/z 211 for quantification.[1] Monitoring qualifier ions can increase confidence in peak identification. The primary fragment for tert-butyldimethylsilyl (TBDMS) derivatives is often the loss of a tert-butyl group (m/z = 57).
-
High-Resolution Mass Spectrometry: If available, high-resolution MS can provide greater specificity to distinguish between compounds with the same nominal mass but different elemental compositions.
Quantitative Data Summary
The following table summarizes the recovery and precision data for 3-bromopropionic acid from the NIOSH 8324 method validation study.[1]
| Spiked Concentration (µg/mL) | Number of Samples (n) | Average Recovery (%) | Relative Standard Deviation (%) |
| 2 | 9 | 95 | 5.7 |
| 10 | Not Specified | 93 | Not Specified |
| 20 | Not Specified | 95 | Not Specified |
| 50 | Not Specified | 98 | Not Specified |
| Overall | 47 | 95 | 3.1 |
Experimental Protocols
Key Experiment: Quantification of 3-BPA in Urine by GC-MS (Based on NIOSH Method 8324)
1. Sample Preparation and Extraction:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer 2.0 mL of urine into a screw-capped culture tube.
-
Acidify the urine by adding 40 µL of concentrated hydrochloric acid.
-
Add 0.5 mL of deionized water.
-
Spike with 0.5 mL of the internal standard solution (e.g., 20 µg/mL 3-chloropropionic acid).
-
Add 4 mL of ethyl acetate, cap the tube, and vortex for 1 minute.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction (steps 6-7) three more times, pooling the ethyl acetate extracts.
-
Evaporate the pooled extracts to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
Evaporate the remaining solvent to dryness under nitrogen.
2. Derivatization:
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) to the dried extract in the autosampler vial.
-
Immediately cap the vial.
-
Heat the vial at 70°C for 1.5 hours in a heating block or oven.
3. GC-MS Analysis:
-
GC Column: 50 m x 0.20 mm ID, 0.33 µm film thickness 100% dimethylpolysiloxane capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.
-
Injection: 0.5 µL, splitless.
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Initial temperature of 60°C, ramp at 4°C/min to 180°C, then ramp at 15°C/min to 255°C.
-
MS Detector: Mass selective detector operated in selected ion monitoring (SIM) mode.
-
Ions to Monitor:
-
3-BPA derivative (quantification): m/z 211
-
3-CPA derivative (internal standard): m/z 165
-
Visualizations
References
Technical Support Center: Optimizing Chromatographic Separation of Brominated Organic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of brominated organic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of brominated organic acids?
A1: The primary challenges include:
-
High Polarity: Many brominated organic acids are highly polar, leading to poor retention on traditional reversed-phase (RP) columns.
-
Peak Tailing: As acidic compounds, they can interact with residual silanol groups on silica-based columns, causing peak tailing.[1][2]
-
Co-elution: Structural similarities among different brominated organic acids can make them difficult to separate from each other and from other halogenated organic acids.
-
Low UV Absorbance: Some brominated organic acids lack a strong chromophore, making UV detection challenging at low concentrations.
-
Matrix Effects: Complex sample matrices can interfere with the separation and detection of target analytes.
Q2: Which chromatographic modes are most suitable for separating brominated organic acids?
A2: The most common and effective modes are:
-
Reversed-Phase (RP) HPLC: Often used with polar-modified columns (like AQ-type C18) or by using ion-suppression or ion-pairing agents in the mobile phase.
-
Ion Chromatography (IC): An excellent choice for separating anionic species like brominated organic acids, often coupled with suppressed conductivity or mass spectrometry detection.[3][4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for very polar brominated organic acids that are not well-retained in reversed-phase.
-
Gas Chromatography (GC): Requires derivatization to convert the non-volatile acids into volatile esters.[6][7][8]
Q3: How can I improve the retention of polar brominated organic acids in reversed-phase HPLC?
A3: To improve retention of polar analytes:
-
Use a Polar-Embedded or AQ-type Column: These columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar compounds.[9]
-
Employ Ion Suppression: Lowering the mobile phase pH with an acid (e.g., formic acid, phosphoric acid) will protonate the carboxylic acid group, making the analyte less polar and more retained on a reversed-phase column.[10]
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the ionized analyte, increasing its hydrophobicity and retention.
-
Decrease the Organic Solvent Concentration: In reversed-phase, a lower percentage of organic modifier in the mobile phase generally leads to increased retention.
Q4: Is derivatization necessary for the analysis of brominated organic acids?
A4: Derivatization is often employed for a few key reasons:
-
For GC Analysis: It is mandatory to convert the non-volatile acids into volatile derivatives (e.g., methyl or silyl esters).[6][7][8]
-
For LC-MS/MS Analysis: Derivatization can improve ionization efficiency and detection sensitivity. For example, using a reagent like 4-bromo-N-methylbenzylamine can facilitate positive electrospray ionization and introduce a characteristic bromine isotope pattern for easier identification.[11][12]
-
For UV/Vis Detection: If the native acid has poor UV absorbance, a derivatizing agent with a strong chromophore can be used to enhance detection.
Troubleshooting Guides
Problem 1: Peak Tailing
Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak. This can lead to poor integration and reduced resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Acidic analytes like brominated organic acids can interact with ionized silanol groups on the silica backbone of the column.[1][2] Solution: Lower the mobile phase pH to suppress the ionization of the silanol groups (typically pH < 3). Use a highly deactivated, end-capped column or a column with a polar-embedded phase.[2] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase. Solution: Dilute the sample and inject a smaller volume or mass. Consider using a column with a higher loading capacity.[1] |
| Column Bed Deformation | A void at the column inlet or channeling in the packing bed can cause peak distortion.[1] Solution: Replace the column. To prevent this, use a guard column and ensure proper sample filtration. Sometimes, reversing and flushing the column (if permitted by the manufacturer) can resolve blockages at the inlet frit.[2] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly made to minimize dead volume. |
| Mobile Phase pH close to Analyte pKa | When the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms can exist, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[13] |
Troubleshooting Workflow for Peak Tailing:
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Minimizing deuterium exchange in 3-Bromopropionic-2,2,3,3-d4 Acid
Technical Support Center: 3-Bromopropionic-2,2,3,3-d4 Acid
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing deuterium exchange in this compound, ensuring the isotopic integrity of the compound throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice versa.[1] For this compound, this is a concern because it compromises the isotopic purity of the compound, which is critical for its applications, such as in mechanistic studies or as an internal standard in mass spectrometry. The molecule has two types of deuterium atoms: one on the carboxylic acid group (-COOD), which is highly labile and expected to exchange readily with protons from solvents like water, and four on the carbon backbone at positions C2 and C3.[2] The primary goal is to prevent the exchange of the C-D bonds, as these are intended to be stable.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The single deuterium on the carboxylic acid oxygen is the most susceptible and is considered an "exchangeable" proton.[2] It will rapidly exchange with any available protons from the environment (e.g., moisture, protic solvents). The four deuterium atoms on the C2 and C3 positions are covalently bonded to carbon (sp3 hybridized) and are generally stable. However, the deuteriums at the C2 position (alpha-carbon) are adjacent to the carbonyl group, making them susceptible to exchange under certain conditions, particularly in the presence of a base, which can promote enolization.[3][4]
Q3: What are the primary factors that can cause unwanted deuterium exchange from the carbon backbone?
A3: The stability of the C-D bonds can be compromised by several factors:
-
pH: The rate of deuterium exchange is highly dependent on pH.[3][5] Basic conditions (high pH) can facilitate the removal of a deuteron from the alpha-carbon (C2) to form an enolate, which can then be protonated by a hydrogen source, leading to exchange.[3][4] Strongly acidic conditions can also catalyze exchange.[1] The minimum rate of exchange for similar compounds is often found at a slightly acidic pH (around 2.5-3.0).[1][3]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of protons and can facilitate exchange. The presence of even trace amounts of water in aprotic solvents can be problematic.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[1]
-
Catalysts: The presence of certain metal catalysts can facilitate the exchange of even non-activated C-H (or C-D) bonds.[1]
Q4: How can I detect if deuterium exchange has occurred?
A4: Two primary analytical methods can be used:
-
Mass Spectrometry (MS): This is a highly sensitive technique to monitor the overall deuterium content of the molecule. A decrease in the molecular weight of this compound would indicate the loss of one or more deuterium atoms and their replacement by hydrogen.[7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In a pristine sample, there should be no signals in the proton NMR spectrum corresponding to the C2 and C3 positions. The appearance of new signals in this region indicates that C-D bonds have been replaced by C-H bonds. This method is excellent for identifying the specific site of exchange.
Troubleshooting Guide
Problem: Mass spectrometry analysis shows a lower molecular weight than expected, indicating a loss of deuterium.
| Possible Cause | Recommended Solution & Explanation |
| Moisture or Protic Solvent Contamination | Ensure all solvents are anhydrous and of high purity. Use deuterated solvents where possible. Handle the compound and prepare solutions under a dry, inert atmosphere (e.g., nitrogen or argon).[6] |
| Basic (High pH) Conditions | Avoid using strong bases. If pH control is necessary, buffer the solution to a neutral or slightly acidic pH. Base-catalyzed exchange via enolate formation is a common mechanism for deuterons alpha to a carbonyl group.[3][4] |
| Elevated Reaction/Storage Temperature | Conduct experiments at the lowest feasible temperature. Store the compound and its solutions in a cool, dry place as recommended.[8] |
Problem: ¹H NMR spectrum shows unexpected peaks in the aliphatic region where C-D bonds should be.
| Possible Cause | Recommended Solution & Explanation |
| Contaminated NMR Solvent | Use fresh, high-purity deuterated NMR solvent, preferably from a sealed ampoule. Even solvents in Sure-Seal™ bottles can absorb atmospheric moisture over time. |
| Improper Sample Preparation | Thoroughly dry the NMR tube, preferably in an oven, and cool it under a stream of dry nitrogen or in a desiccator before use.[9] Filter the sample into the tube to remove particulates.[10][11] |
| Cross-Contamination | Ensure all glassware, syringes, and spatulas are scrupulously clean and dry. Rinse with an anhydrous solvent before use. |
Data Summary Table
The following table summarizes the key experimental parameters and recommended conditions to maintain the isotopic stability of the C-D bonds in this compound.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH / pD | Strongly acidic or basic conditions. | Neutral to slightly acidic (pH ~3-7). | Minimizes both acid- and base-catalyzed exchange. The rate of exchange is typically lowest in a slightly acidic medium.[1][3] |
| Temperature | Elevated temperatures. | Ambient or sub-ambient temperatures. | Reduces the kinetic rate of the exchange reaction.[1] |
| Solvent | Protic solvents (H₂O, MeOH, EtOH). | Anhydrous aprotic solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) or D₂O. | Prevents the introduction of a proton source that can exchange with the deuterons.[6] |
| Atmosphere | Ambient air (contains moisture). | Dry, inert atmosphere (Nitrogen or Argon). | Excludes atmospheric water, a primary source of proton contamination. |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Always handle this compound in a controlled environment, such as a glovebox or under a steady stream of dry nitrogen or argon.
-
Use clean, dry glassware and tools.
-
Store the solid compound in its original container, tightly sealed, in a desiccator at the recommended storage temperature (typically refrigerated).
-
For solutions, use vials with PTFE-lined septa and store under an inert atmosphere in a refrigerator.
Protocol 2: Preparation of a Sample for NMR Analysis
-
Place a clean, high-quality 5 mm NMR tube in an oven at >100°C for at least 2 hours. Allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen just before use.[9]
-
In an inert atmosphere, accurately weigh the desired amount of this compound into a clean, dry vial.
-
Using a dry syringe, add the appropriate volume (typically 0.6-0.7 mL) of high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆) from a fresh, sealed container.[10][11]
-
Cap the vial and gently swirl or vortex to dissolve the solid.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the prepared NMR tube to a height of 4-5 cm.[10][11]
-
Cap the NMR tube immediately and wipe the outside clean before inserting it into the spectrometer.
Protocol 3: Monitoring Deuterium Stability by Mass Spectrometry
-
Prepare a stock solution of the compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile).
-
Acquire a baseline mass spectrum of the compound by diluting an aliquot of the stock solution into the initial mobile phase. Record the molecular ion peak corresponding to the fully deuterated species.
-
To test stability under experimental conditions, incubate an aliquot of the stock solution under the specific pH, solvent, and temperature conditions for the desired time.
-
At various time points, take a sample, quench the reaction if necessary (e.g., by acidifying to pH ~2.5 and cooling to 0°C), and immediately analyze by MS.[1][12][13]
-
Monitor for the appearance or growth of peaks corresponding to molecules that have lost one or more deuterium atoms (M-1, M-2, etc.). Quantify the percentage of back-exchange by comparing the peak intensities.
Visualizations
Caption: Relationship between environmental factors and C-D bond exchange.
Caption: A step-by-step workflow to diagnose and resolve deuterium loss.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
Technical Support Center: Utilizing 3-Bromopropionic-2,2,3,3-d4 Acid for Matrix Effect Correction in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 3-Bromopropionic-2,2,3,3-d4 Acid as an internal standard to correct for matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in LC-MS?
This compound is a stable isotope-labeled (SIL) version of 3-bromopropionic acid, where four hydrogen atoms have been replaced with deuterium. Its primary application in LC-MS is to serve as an internal standard (IS) to accurately quantify structurally similar analytes, such as other short-chain fatty acids (SCFAs) or small organic acids.
Q2: How does using this compound correct for matrix effects?
Matrix effects, which are the suppression or enhancement of the analyte's signal by co-eluting compounds in the sample matrix, are a significant challenge in LC-MS.[1] An ideal internal standard, like a SIL, has nearly identical chemical and physical properties to the analyte.[2] Therefore, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.[3]
Q3: For which types of analytes is this compound a suitable internal standard?
This internal standard is most suitable for the quantification of 3-bromopropionic acid and other structurally related short-chain fatty acids or small polar organic acids. The closer the physicochemical properties of the analyte are to the internal standard, the more effectively the matrix effects will be corrected.
Q4: What are the advantages of using a stable isotope-labeled internal standard over a structural analog?
Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS analysis.[4] Since their chemical and physical properties are nearly identical to the analyte, they co-elute and experience the same degree of ion suppression or enhancement.[2] Structural analogs, while useful, may have different retention times or ionization efficiencies, which can lead to incomplete correction for matrix effects.[4]
Q5: Are there any potential issues with using a deuterated internal standard like this compound?
While highly effective, deuterated standards can sometimes exhibit a slight difference in retention time compared to the non-labeled analyte, known as the "isotope effect." If this shift is significant and the matrix effect varies across the peak, it could lead to incomplete correction. It is crucial to verify that the analyte and internal standard peaks are chromatographically co-eluting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the analyte or internal standard.- Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analyte's chemistry.- Column Degradation: The column is nearing the end of its lifespan or has been damaged by harsh sample matrices. | - Dilute the sample and standards.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the gradient to improve peak shape.- Replace the column with a new one of the same type. Consider using a guard column to protect the analytical column. |
| High Variability in Analyte/IS Ratio | - Inconsistent Spiking: The internal standard is not being added precisely to all samples and standards.- Analyte or IS Instability: The analyte or internal standard may be degrading in the sample or autosampler.- Differential Matrix Effects: The analyte and internal standard are not co-eluting perfectly, and the matrix effect is not uniform across the elution window. | - Use a calibrated pipette and ensure the internal standard is thoroughly mixed with the sample before any extraction steps.- Investigate the stability of the compounds in the sample matrix and autosampler conditions. If necessary, derivatize the analytes to improve stability.- Optimize the chromatography to ensure co-elution. If a slight separation is unavoidable, ensure the integration of both peaks is consistent. |
| Low Analyte and/or IS Signal (Ion Suppression) | - High Matrix Complexity: The sample contains a high concentration of interfering compounds (e.g., salts, lipids, proteins).- Suboptimal Ion Source Parameters: The settings for temperature, gas flow, and voltage are not optimized for the analytes. | - Improve the sample preparation procedure to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation).- Dilute the sample to reduce the concentration of interfering compounds.- Perform an infusion of the analyte and internal standard to optimize the ion source parameters for maximum signal intensity. |
| IS Peak Area is Significantly Different Between Samples | - Inconsistent Sample Preparation: The recovery of the internal standard is varying between samples due to inconsistencies in the extraction process.- Severe and Variable Matrix Effects: The degree of ion suppression or enhancement is drastically different between samples. | - Ensure the sample preparation protocol is followed precisely for all samples.- While the IS is designed to correct for this, extreme variations can still be problematic. Further sample cleanup or dilution may be necessary. |
Experimental Protocols
The following is a general protocol for the analysis of short-chain fatty acids using this compound as an internal standard. This protocol includes a derivatization step with 3-nitrophenylhydrazine (3-NPH), which is a common technique to improve the chromatographic retention and ionization of SCFAs.[2][5][6]
1. Preparation of Reagents and Standards
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Analyte Stock Solution: Prepare 1 mg/mL stock solutions of the target short-chain fatty acid analytes in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and spiking each with the internal standard stock solution to a final concentration of, for example, 1 µg/mL.
-
Derivatization Reagent (3-NPH): Prepare a 50 mM solution of 3-nitrophenylhydrazine hydrochloride in a 1:1 mixture of acetonitrile and water.
-
EDC Solution: Prepare a 50 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) with 7% pyridine in a 1:1 mixture of acetonitrile and water.[7]
2. Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., 50 µL of serum or fecal extract).[7]
-
Spiking with Internal Standard: Add a precise volume of the this compound stock solution to each sample, calibration standard, and quality control sample.
-
Protein Precipitation (for serum/plasma): Add a 4-fold excess of cold acetonitrile, vortex, and centrifuge to pellet the proteins. Transfer the supernatant to a new tube.
-
Derivatization:
-
To the supernatant (or prepared standard), add an equal volume of the EDC solution.
-
Add an equal volume of the 3-NPH solution.
-
Vortex and incubate at 40°C for 30 minutes.[5]
-
-
Quenching: Stop the reaction by adding a small volume of 0.1% formic acid.[5]
-
Final Preparation: Centrifuge the derivatized samples and transfer the supernatant to LC-MS vials for analysis.
3. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., 10-90% B over 8 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized analyte and this compound.
Quantitative Data Summary
The following table presents typical performance characteristics for an LC-MS/MS method for short-chain fatty acids using a stable isotope-labeled internal standard. These values are representative and should be established for each specific assay.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.001 - 0.003 mM | [3] |
| Limit of Quantification (LOQ) | 0.01 - 0.2 µg/mL | [7] |
| Intra-day Precision (%CV) | < 12% | [3] |
| Inter-day Precision (%CV) | < 20% | [3] |
| Accuracy/Recovery | 90 - 115% | [3] |
Visualizations
References
- 1. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. development-and-validation-of-a-lc-ms-ms-technique-for-the-analysis-of-short-chain-fatty-acids-in-tissues-and-biological-fluids-without-derivatisation-using-isotope-labelled-internal-standards - Ask this paper | Bohrium [bohrium.com]
- 5. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu SOPS [shimadzu.com.au]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Purity Assessment of Deuterated Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes of a deuterated reference standard?
A1: Two main purity attributes are critical:
-
Isotopic Purity/Enrichment: This refers to the percentage of the labeled atoms in the molecule that are the desired isotope (deuterium). High isotopic enrichment (typically ≥98%) is crucial for accurate quantification.[1]
-
Chemical Purity: This is the percentage of the material that is the specified chemical compound, excluding isotopic variations and other chemical impurities. A high chemical purity (often >99%) ensures that the standard is free from contaminants that could interfere with analysis.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of deuterated standards?
A2: The most common and powerful techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly quantitative NMR (qNMR), is a primary method for determining both chemical and isotopic purity.[2][3] It provides structural information and can quantify the analyte against a certified reference material.[2][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is excellent for determining isotopic purity and distribution by analyzing the relative abundance of H/D isotopolog ions.[5] It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Chromatography (HPLC, GC): These techniques are used to assess chemical purity by separating the deuterated standard from any non-isotopic impurities.[6]
Q3: Why is high isotopic enrichment important?
A3: High isotopic enrichment is vital to minimize "crosstalk" or interference from the deuterated internal standard to the signal of the unlabeled analyte in quantitative mass spectrometry-based assays.[7] Incomplete deuteration can lead to an overestimation of the analyte concentration.
Q4: Can I use a deuterated standard if its isotopic purity is less than 98%?
A4: While a higher isotopic purity is always desirable, a standard with lower enrichment can sometimes be used if the level of the unlabeled species is accurately known and accounted for in the calculations. However, this can introduce greater uncertainty into the measurements. For regulated bioanalysis, standards with high isotopic enrichment are strongly recommended.
Troubleshooting Guides
NMR Spectroscopy
Q1: I see unexpected peaks in the 1H NMR spectrum of my deuterated standard. What could be the cause?
A1: Unexpected peaks can arise from several sources:
-
Residual Protons: Incomplete deuteration will result in small peaks corresponding to the protons at the labeled positions.
-
Chemical Impurities: These could be starting materials, byproducts from the synthesis, or residual solvents.[8]
-
Contamination: Contamination from the NMR tube (e.g., residual acetone from cleaning) or the solvent can introduce extraneous peaks.[8]
-
Water: Deuterated solvents are often hygroscopic and can absorb water from the atmosphere, leading to a water peak.[8]
Troubleshooting Steps:
-
Identify Common Impurities: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents and impurities.
-
Check the Certificate of Analysis (CoA): The CoA should list any known impurities and their approximate levels.
-
Perform a "D2O Shake": To confirm if a peak is from an exchangeable proton (e.g., -OH, -NH), add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The peak should diminish or disappear.[8]
-
Try a Different Solvent: Sometimes, peak overlap can be resolved by using a different deuterated solvent, as chemical shifts can be solvent-dependent.[8]
Mass Spectrometry
Q2: The isotopic distribution in my mass spectrum doesn't match the theoretical distribution. Why?
A2: Discrepancies in the isotopic distribution can be due to:
-
Natural Isotope Abundance: The presence of naturally occurring heavier isotopes (e.g., 13C) in the molecule can contribute to the observed isotopic pattern.[9]
-
In-source Fragmentation or H/D Exchange: The conditions in the mass spectrometer's ion source can sometimes cause the loss of a deuterium atom or exchange with hydrogen from residual water.
-
Overlapping Signals: If the sample is not chromatographically pure, signals from co-eluting impurities can interfere with the isotopic pattern of the analyte.
-
Instrumental Artifacts: Issues like detector saturation or radio-frequency interference can lead to distorted spectra.[10]
Troubleshooting Steps:
-
Correct for Natural Isotope Abundance: Use software or manual calculations to subtract the contribution of natural isotopes from the observed spectrum.[9]
-
Optimize Ion Source Conditions: Adjust parameters like temperature and voltages to minimize in-source fragmentation and exchange.
-
Improve Chromatographic Separation: Modify the LC or GC method to ensure the deuterated standard is well-resolved from any impurities.
-
Check for Detector Saturation: If the signal is too intense, dilute the sample and re-analyze.
Chromatography
Q3: My deuterated standard shows a different retention time than its non-deuterated counterpart. Is this normal?
A3: Yes, a slight shift in retention time is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds are generally less retentive on reversed-phase columns and may elute slightly earlier than their non-deuterated analogs.[11][12] The magnitude of the shift depends on the number and position of the deuterium atoms.
Q4: I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for my deuterated standard. What should I do?
A4: Poor peak shape is often indicative of a chromatographic issue rather than a problem with the standard itself.[13][14]
Troubleshooting Steps:
-
Check for Column Contamination/Deterioration: A blocked column frit or a void at the head of the column can cause peak splitting or distortion.[13] Try flushing the column or replacing it.
-
Ensure Mobile Phase/Sample Solvent Compatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Investigate Secondary Interactions: For polar or ionizable compounds, interactions with the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry can help.
-
Inspect for Dead Volume: Ensure all tubing connections are secure and properly fitted to avoid dead volume, which can cause peak broadening.[14]
Quantitative Data Summary
Table 1: Typical Purity Specifications for Deuterated Reference Standards
| Parameter | Typical Acceptance Criteria | Primary Analytical Technique |
| Isotopic Purity | ≥ 98% | Mass Spectrometry, NMR |
| Chemical Purity | > 99% | HPLC, GC, qNMR |
| Unlabeled Drug Impurity | < 0.5% (as specified on CoA) | LC-MS/MS, qNMR |
| Residual Solvents | As per ICH guidelines | GC-Headspace |
Table 2: Isotopic Enrichment and Corresponding Species Abundance (Example for a D3-labeled compound)
| Isotopic Enrichment | % D3 Species | % D2H Species | % DH2 Species |
| 99.0% | 97.0% | 2.9% | <0.1% |
| 99.5% | 98.5% | 1.5% | <0.1% |
| 99.8% | 99.4% | 0.6% | <0.1% |
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative 1H NMR (qNMR)
Objective: To determine the chemical purity of a deuterated standard using an internal calibrant.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated standard (e.g., 5-10 mg) and a suitable internal calibrant (e.g., dimethyl sulfone, maleic acid) of known purity into a clean vial.[15] The calibrant should have signals that do not overlap with the analyte.[2]
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a high-quality NMR tube.[3]
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal calibrant.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal calibrant.
-
-
Purity Calculation:
-
Calculate the purity of the deuterated standard using the following equation:[4]
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the calibrant
-
-
Protocol 2: Isotopic Purity by LC-MS
Objective: To determine the isotopic enrichment of a deuterated standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to an appropriate concentration for LC-MS analysis (e.g., 100 ng/mL).
-
-
LC-MS Analysis:
-
Develop an LC method that provides good peak shape and retention for the analyte.
-
Set up the mass spectrometer to acquire full scan data in the appropriate ionization mode (positive or negative).
-
Ensure the mass range is wide enough to encompass all relevant isotopologs (from the unlabeled species to the fully deuterated species).
-
Inject the sample and acquire the data.[16]
-
-
Data Interpretation:
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the ion signals corresponding to the different isotopologs (M+0, M+1, M+2, etc.).
-
Record the intensity of each isotopolog peak.
-
-
Isotopic Purity Calculation:
-
Sum the intensities of all isotopolog peaks.
-
The isotopic purity is often reported as the intensity of the desired deuterated isotopolog divided by the sum of the intensities of all observed isotopologs, expressed as a percentage.
-
Note: For highly accurate measurements, corrections for the natural abundance of 13C and other isotopes should be applied.[5]
-
Visualizations
Caption: General workflow for the purity assessment of a deuterated reference standard.
Caption: Step-by-step experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Logical troubleshooting guide for unexpected results in purity analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artifacts in Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity 3-Bromopropionic-2,2,3,3-d4 Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 3-Bromopropionic-2,2,3,3-d4 Acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the deuteration of a suitable precursor followed by bromination. A common route involves the deuteration of acrylic acid and subsequent hydrobromination.
Experimental Workflow
Caption: General synthesis workflow for this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Deuterium Incorporation in Acrylic Acid-d₄ | 1. Inactive or insufficient catalyst (e.g., Pt/C).2. Insufficient reaction time or temperature for H/D exchange.3. Contamination of D₂O with H₂O. | 1. Use fresh, high-quality catalyst. Increase catalyst loading if necessary.2. Optimize reaction time and temperature. Monitor deuterium incorporation by ¹H NMR.3. Use high-purity D₂O and ensure all glassware is thoroughly dried. |
| Low Yield of this compound | 1. Incomplete hydrobromination reaction.2. Polymerization of acrylic acid-d₄.3. Loss of product during workup and purification. | 1. Ensure an adequate molar excess of HBr. Optimize reaction temperature and time.[1]2. Add a polymerization inhibitor (e.g., hydroquinone) during the bromination step.[2]3. Minimize transfer steps. Optimize extraction and recrystallization solvents and procedures. |
| Presence of Impurities in Final Product | 1. Unreacted acrylic acid-d₄.2. Formation of 2-bromopropionic acid isomer.3. Dimerization or oligomerization byproducts. | 1. Optimize the purification process, such as recrystallization from a suitable solvent (e.g., carbon tetrachloride).[3]2. Control reaction temperature; lower temperatures may favor the desired 3-bromo isomer. Analyze by GC-MS and NMR.3. Use appropriate purification techniques like column chromatography if recrystallization is ineffective. |
| Loss of Deuterium Label during Bromination | 1. H/D exchange with protic solvents or reagents.2. Acid-catalyzed exchange with residual H₂O. | 1. Use anhydrous conditions for the bromination step. If using aqueous HBr, minimize reaction time and temperature.2. Ensure the starting deuterated acrylic acid is thoroughly dried before bromination. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing the precursor, Acrylic Acid-d₄?
A common and effective method is the direct deuteration of acrylic acid using a platinum-on-carbon (Pt/C) catalyst in deuterium oxide (D₂O). This method facilitates the H/D exchange at the vinylic positions.
Q2: What are the key parameters to control during the hydrobromination of Acrylic Acid-d₄?
The key parameters include the molar ratio of reactants, reaction temperature, and reaction time. An excess of hydrogen bromide is typically used to ensure complete conversion. The reaction temperature should be carefully controlled to minimize the formation of byproducts, with a range of 50-65°C often being optimal for the non-deuterated analogue.[1]
Q3: How can I assess the isotopic purity of my final product?
The isotopic purity can be determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The absence or significant reduction of signals corresponding to the protons at the 2 and 3 positions indicates high deuterium incorporation.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a quantitative measure of deuterium at specific sites.
-
Mass Spectrometry (e.g., GC-MS): The mass spectrum will show a molecular ion peak corresponding to the deuterated compound (m/z will be higher than the non-deuterated version). The isotopic distribution of this peak can be used to calculate the percentage of deuteration.
Troubleshooting Logic for Purity Assessment
Caption: Decision-making workflow for assessing product purity.
Q4: What are common chemical impurities and how can they be removed?
Common impurities include unreacted starting materials (acrylic acid-d₄), the isomeric byproduct 2-bromopropionic-d₄ acid, and potential oligomers. Purification can typically be achieved by recrystallization. Carbon tetrachloride has been reported as a suitable solvent for the recrystallization of the non-deuterated analogue.[3] For difficult separations, column chromatography may be necessary.
Q5: Are there any specific safety precautions for this synthesis?
Yes. 3-Bromopropionic acid is corrosive and can cause severe skin burns and eye damage. Acrylic acid is also a corrosive and flammable liquid. Hydrogen bromide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
1. Synthesis of Acrylic Acid-2,3,3-d₃ (a precursor to the target molecule)
A detailed protocol for the direct deuteration of acrylic acid derivatives has been described. In a typical procedure, the acrylic acid derivative is heated with a Pt/C catalyst in D₂O. The olefinic functionality is satisfactorily deuterated via the hydrogen-deuterium exchange reaction.
2. Synthesis of 3-Bromopropionic Acid from Acrylic Acid (Non-deuterated)
A representative procedure involves the addition of acrylic acid to hydrobromic acid. For example, 655g of acrylic acid is added to 3040g of 48% hydrobromic acid. The mixture is heated to 60°C and maintained for 4 hours. After cooling, the product is filtered and dried. This method has been reported to yield 3-bromopropionic acid with a purity of 98.00% and a yield of 91.00%. Another approach involves bubbling hydrogen bromide gas through acrylic acid at 50-65°C, which can achieve a yield of up to 95.00%.[1]
Note: These protocols would need to be adapted for the deuterated synthesis, primarily by substituting deuterated reagents where appropriate and taking precautions to prevent H/D back-exchange.
Data Presentation
Table 1: Comparison of Synthesis Methods for 3-Bromopropionic Acid (Non-deuterated)
| Method | Starting Materials | Reaction Conditions | Yield | Purity | Reference |
| Acrylonitrile Hydrolysis | Acrylonitrile, Hydrobromic Acid | Reflux at 130°C for 6 hours | >80% | Crude product requires purification | [4] |
| Acrylic Acid + Aqueous HBr | Acrylic Acid, 48% Hydrobromic Acid | 60°C for 4 hours | 91.00% | 98.00% | [1] |
| Acrylic Acid + Gaseous HBr | Acrylic Acid, Hydrogen Bromide Gas | 50-65°C | 95.00% | 96.70% | [1] |
Table 2: Analytical Data for 3-Bromopropionic Acid (Non-deuterated)
| Analytical Technique | Observed Data |
| ¹H NMR (in D₂O) | δ 3.62 (t, 2H), 3.01 (t, 2H) |
| Melting Point | 62.5 °C |
| Boiling Point | 140-142 °C @ 45 mmHg |
Note: For this compound, the signals at 3.62 and 3.01 ppm in the ¹H NMR spectrum would be absent or significantly reduced. The molecular weight would be increased by approximately 4 units.
References
- 1. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]
- 2. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Derivatization Reactions for Quantitative Analysis
Welcome to the technical support center for optimizing derivatization reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during quantitative analysis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for quantitative analysis?
A1: Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. For quantitative analysis, particularly in chromatography (GC and HPLC), derivatization is often essential for several reasons:
-
To increase volatility: Many compounds, such as sugars, amino acids, and steroids, are not volatile enough for gas chromatography (GC) analysis. Derivatization makes them more volatile, allowing them to be vaporized without decomposition.
-
To improve thermal stability: Some molecules are thermally labile and can degrade at the high temperatures used in GC injectors and columns. Derivatized forms are often more stable.
-
To enhance detector response: Derivatization can introduce functional groups that are more sensitive to a specific detector, thereby lowering the limit of detection and improving the accuracy of quantification.
-
To improve chromatographic separation: By altering the polarity and chemical properties of analytes, derivatization can lead to better peak shapes and improved resolution from other components in a complex mixture.
Q2: What are the most common derivatization methods?
A2: The three most widely used derivatization methods in gas chromatography are:
-
Silylation: This is the most common method, where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group. Silylating reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are frequently used.[1]
-
Acylation: In this method, an acyl group is introduced into a molecule containing active hydrogens (e.g., -OH, -NH, -SH), forming esters, amides, and thioesters.
-
Alkylation: This technique involves the replacement of an active hydrogen with an alkyl group. A common application is the esterification of carboxylic acids to form more volatile esters.
Q3: How do I choose the right derivatization reagent?
A3: The choice of derivatization reagent depends on several factors:
-
The functional group(s) of the analyte: Different reagents target specific functional groups. For example, silylating reagents are excellent for hydroxyl, carboxyl, and amine groups.
-
The analytical technique being used: For electron capture detection (ECD) in GC, reagents that introduce halogenated groups are preferred to enhance sensitivity.
-
The stability of the resulting derivative: The derivative must be stable under the chromatographic conditions.
-
The potential for side reactions: The chosen reagent should ideally react specifically with the target functional group without producing interfering byproducts.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: To ensure a complete and reproducible derivatization reaction for quantitative analysis, the following parameters should be carefully optimized:
-
Temperature: The reaction rate is highly dependent on temperature. Higher temperatures can speed up the reaction but may also lead to degradation of the analyte or derivative.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Incomplete reactions are a major source of error in quantitative analysis.
-
Reagent Concentration: An excess of the derivatizing reagent is generally recommended to drive the reaction to completion. However, a very large excess can sometimes interfere with the analysis.
-
Solvent/Catalyst: The choice of solvent can influence the reaction rate and the stability of the derivatives. Catalysts are often used to increase the reaction rate, especially for sterically hindered compounds.[2]
Q5: How can I be sure my derivatization reaction has gone to completion?
A5: To confirm the completeness of the derivatization reaction, you can perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 15, 30, 60, 120 minutes) until the peak area of the derivative no longer increases. This indicates that the reaction has reached completion.
Troubleshooting Guide
This section addresses specific issues you might encounter during your derivatization experiments.
Problem 1: Incomplete Derivatization (Low Yield or Multiple Peaks for the Same Analyte)
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Perform a time-course and temperature optimization study to find the optimal conditions. For example, the derivatization of some steroids may require heating at 85°C for 24 minutes for optimal yield.[3] |
| Insufficient Derivatizing Reagent | Increase the molar ratio of the derivatizing reagent to the analyte. A 2:1 or higher molar ratio is often recommended.[2] For amino acid analysis with AccQ•Tag, a 4–6x molar excess of the reagent is needed for complete derivatization.[4] |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples containing water should be dried prior to adding the derivatization reagent. The presence of water can consume the reagent and lead to incomplete reactions.[5] |
| Steric Hindrance | For sterically hindered functional groups, a more powerful derivatizing reagent or the addition of a catalyst may be necessary. For silylation, catalysts like trimethylchlorosilane (TMCS) can be added.[2] |
| Incorrect pH | The pH of the reaction mixture can significantly affect the derivatization efficiency. Optimize the pH to ensure the target functional group is in its most reactive form. |
Problem 2: Appearance of Extraneous Peaks (Byproducts or Artifacts)
| Possible Cause | Suggested Solution |
| Side Reactions | Optimize the reaction conditions (temperature, time) to minimize the formation of byproducts. Lowering the temperature may help. |
| Degradation of Analyte or Derivative | Excessive heat or prolonged reaction times can lead to degradation. Check the thermal stability of your compounds and adjust the conditions accordingly. For some steroids, temperatures above 75°C can cause degradation.[6] |
| Contaminated Reagents or Solvents | Use high-purity reagents and solvents. A reagent blank (all components except the sample) should be run to identify any peaks originating from the reagents. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
Problem 3: Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Reaction Conditions | Precisely control all reaction parameters (temperature, time, reagent volumes) for all samples and standards. Use a heating block or water bath for consistent temperature control. |
| Variability in Sample Matrix | Matrix effects can influence derivatization efficiency. If possible, perform a sample cleanup step before derivatization to remove interfering substances. |
| Instability of Derivatives | Analyze the derivatized samples as soon as possible after the reaction is complete. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., refrigerated, frozen). |
| Inconsistent Sample Dryness | Ensure that all samples and standards are dried to the same extent before adding the derivatization reagent. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the derivatization yield for various classes of compounds.
Table 1: Effect of Temperature and Time on Steroid Derivatization Yield
| Analyte | Derivatization Reagent | Temperature (°C) | Time (min) | Yield / Outcome | Source |
| Anabolic Steroids (9) | MSTFA/NH4I/2-mercaptoethanol | 85 | 24 | Optimized for maximum yield of single derivative | [3] |
| Anabolic Steroids | MSTFA/NH4I/ethanethiol | 37 | 15 | Optimal method found in a comparative study | [7] |
| Estrogens | BSTFA + 1% TMCS | 70 | 30 | 38-42% of EE2 silylated to E1-TMS | [8] |
| Steroid Hormones | MSTFA/NH4I/DTT | 80 | 10 | Sufficient for complete TMS derivatization | [9] |
Table 2: Effect of Catalyst Concentration on Fatty Acid Methyl Ester (FAME) Yield
| Feedstock | Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | Time (min) | FAME Yield (%) | Source |
| Palm Kernel Oil | NaOH | 0.5 - 2.0 | 60 | 30 - 120 | Yield increases with concentration up to an optimum, then decreases due to soap formation | [9] |
| Castor Oil | KOH | 0.625 | 45 | 90 | 97.9 | [10] |
| Castor Oil | KOH | 1.875 | 45 | 90 | 91.53 | [10] |
| Castor Oil | KOH | 3.125 | 45 | 90 | 69.60 | [10] |
| Rapeseed Oil Fatty Acids | H₂SO₄ | 0.1 - 3.0 | 70 | 360 | Yield increases with increasing acid concentration | [11] |
Table 3: Comparative Analysis of Derivatization Reagents for Amino Acids
| Derivatization Reagent | Target Analytes | Outcome (Signal-to-Noise Ratio) | Key Findings | Source |
| TMPy | Dopamine, L-DOPA, GABA, Glycine | General increase in S/N, >10x for catecholamines | Efficient for small molecules due to low steric hindrance. | [4][12] |
| DPP-TFB | Dopamine, L-DOPA, GABA, Glycine | Specific increase in S/N for GABA and Dopamine | More selective ionization enhancement. | [4][12] |
| FMP-10 | Dopamine, L-DOPA, GABA, Glycine | General increase in S/N | Broadly applicable for enhancing ionization. | [4][12] |
| Dansyl-Cl | Amine-containing metabolites | High ionization efficiency | Versatile reagent for fluorescence and MS detection. | [13] |
| Fmoc-Cl | Amine-containing metabolites | Useful under highly acidic conditions | Good alternative for specific chromatographic conditions. | [13] |
Experimental Protocols
Protocol 1: Silylation of Steroids using BSTFA + 1% TMCS
This protocol is a general guideline for the trimethylsilylation of steroids for GC-MS analysis.
Materials:
-
Steroid standard or sample
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the steroid sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 70°C for 30 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS. Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent like ethyl acetate before injection.
Protocol 2: Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed esterification of fatty acids for GC analysis.
Materials:
-
Fatty acid sample (e.g., from oil or lipid extract)
-
Methanolic HCl (e.g., 5% anhydrous HCl in methanol) or Boron trifluoride-methanol reagent (BF₃-methanol)
-
Anhydrous Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place 10-20 mg of the fatty acid sample into a reaction vial.
-
Reagent Addition: Add 2 mL of methanolic HCl or BF₃-methanol reagent to the vial.
-
Reaction: Securely cap the vial and heat it at 60-100°C for 10-30 minutes. The optimal time and temperature should be determined for the specific fatty acids being analyzed.
-
Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Washing and Drying: Wash the hexane extract with 1 mL of saturated sodium chloride solution. Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and swirling.
-
Analysis: The dried hexane extract containing the FAMEs is ready for GC analysis.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for derivatization issues.
References
- 1. gcms.cz [gcms.cz]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 6. theses.cz [theses.cz]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: 3-Bromopropionic-2,2,3,3-d4 Acid vs. 3-Chloropropionic Acid
In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. This is particularly true in complex matrices such as biological fluids, where variability in sample preparation and instrument response is inherent. This guide provides a detailed comparison of two internal standards, 3-Bromopropionic-2,2,3,3-d4 Acid and 3-chloropropionic acid, for the analysis of 3-bromopropionic acid, a biomarker of exposure to 1-bromopropane.
The selection of an appropriate internal standard is a critical step in method development for quantitative analysis. Ideally, an internal standard should be chemically and physically similar to the analyte of interest, but distinguishable by the analytical instrument. This allows it to compensate for variations in sample extraction, derivatization, and injection volume, as well as for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.
The Contenders: A Deuterated vs. a Structurally Similar Analog
This compound is a stable isotope-labeled (SIL) internal standard. In this molecule, four hydrogen atoms on the propionic acid backbone have been replaced with deuterium atoms. This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.
3-chloropropionic acid is a structural analog internal standard. It shares a similar chemical structure with 3-bromopropionic acid, with the bromine atom being replaced by a chlorine atom. This difference in halogen atom also results in a distinct mass, allowing for its differentiation from the analyte.
Performance Showdown: A Review of the Evidence
A key study by the Centers for Disease Control and Prevention (CDC) for the development of the NIOSH Manual of Analytical Methods (NMAM) 8324 directly evaluated the performance of both this compound and 3-chloropropionic acid as internal standards for the quantification of 3-bromopropionic acid in urine.[1] The study concluded that the recovery and calibration curves generated using the deuterated internal standard were as good as those obtained with 3-chloropropionic acid.[1] Ultimately, 3-chloropropionic acid was selected for the final method primarily due to the significantly higher cost of the deuterated analog.[1]
Key Performance Parameters
The following tables summarize the performance data for 3-chloropropionic acid as an internal standard in the analysis of 3-bromopropionic acid in urine, based on the validation data from the CDC's NMAM 8324. While specific quantitative data for this compound under the exact same conditions is not publicly available, the performance of a deuterated standard is expected to be at least equivalent, if not superior, in terms of compensating for matrix effects and variability.
| Performance Metric | 3-Chloropropionic Acid | This compound (Expected) |
| Chemical Similarity to Analyte | High (structural analog) | Very High (isotopologue) |
| Co-elution with Analyte | Close, but may have slight retention time differences | Nearly identical |
| Compensation for Matrix Effects | Good | Excellent |
| Correction for Sample Prep Variability | Good | Excellent |
| Cost | Low | High |
| Commercial Availability | Readily available | Less common, often custom synthesis |
Table 1: Qualitative Comparison of Internal Standard Properties
| Analyte Concentration (µg/mL) | Number of Samples (n) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2.0 | 9 | 93 | 5.7 |
| 10.0 | 9 | 93 | 3.2 |
| 20.0 | 20 | 95 | 2.5 |
| 50.0 | 9 | 98 | 2.1 |
| Overall | 47 | 95 | 3.1 |
Table 2: Recovery and Precision Data for 3-Bromopropionic Acid in Urine using 3-Chloropropionic Acid as an Internal Standard (Data from NIOSH NMAM 8324)[2]
The Underlying Principles: Why Deuterated Standards are Often the Gold Standard
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry for several reasons:
-
Near-Identical Chemical and Physical Properties: Deuterated standards have virtually the same polarity, solubility, and reactivity as their non-labeled counterparts.[3] This ensures they behave similarly during sample preparation steps like liquid-liquid extraction and derivatization, leading to more accurate correction for analyte losses.
-
Co-elution in Chromatography: Because their chemical properties are so similar, deuterated standards co-elute with the analyte in liquid chromatography (LC) or gas chromatography (GC). This is crucial for compensating for matrix effects, which are often highly localized within a chromatographic peak. If an internal standard elutes at a different time, it may experience different levels of ion suppression or enhancement than the analyte, leading to inaccurate quantification.
-
Improved Precision and Accuracy: By effectively correcting for various sources of error, deuterated internal standards generally lead to improved precision and accuracy in analytical measurements.[3]
However, the primary drawback of deuterated standards is their cost and availability. Custom synthesis is often required, which can be expensive and time-consuming.
Experimental Corner: A Detailed Look at the Methodology
The following is a summary of the experimental protocol for the analysis of 3-bromopropionic acid in urine using 3-chloropropionic acid as an internal standard, as described in NIOSH Method 8324.[2]
Sample Preparation and Extraction Workflow
Caption: Sample preparation workflow for 3-bromopropionic acid analysis.
Internal Standard Calibration Principle
The fundamental principle of using an internal standard is to measure the ratio of the analyte response to the internal standard response. This ratio is then used for quantification, which corrects for variations that affect both the analyte and the internal standard.
Caption: Internal standard calibration workflow.
Conclusion: A Pragmatic Choice
Both this compound and 3-chloropropionic acid are viable internal standards for the quantitative analysis of 3-bromopropionic acid. The evidence from the CDC suggests that their performance in terms of recovery and linearity is comparable.
-
This compound represents the ideal choice from a purely scientific standpoint, offering the best possible correction for analytical variability, particularly matrix effects.
-
3-Chloropropionic acid presents a more practical and cost-effective alternative that has been demonstrated to provide good accuracy and precision, making it suitable for routine and high-throughput applications.
The ultimate decision for researchers and drug development professionals will likely depend on a balance of budgetary constraints and the level of analytical rigor required for a specific study. For most applications, 3-chloropropionic acid is a well-validated and economical choice, while this compound should be considered when the highest level of accuracy is necessary and cost is less of a concern.
References
A Comparative Guide to Analytical Method Validation: 3-Bromopropionic-2,2,3,3-d4 Acid as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical factor in the validation of robust and reliable analytical methods, particularly for chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative analysis of analytical method validation for the quantification of 3-bromopropionic acid, contrasting the use of a deuterated internal standard, 3-Bromopropionic-2,2,3,3-d4 Acid, with a non-deuterated, structural analog internal standard.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Regulatory bodies like the FDA and the European Medicines Agency (EMA) advocate for their use due to their ability to accurately mimic the analyte of interest throughout the analytical process.[1] By incorporating deuterium atoms, this compound has a higher mass than the unlabeled analyte but exhibits nearly identical physicochemical properties. This ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.[1]
Alternative Approach: Structural Analog Internal Standards
In the absence of a readily available deuterated standard, a common alternative is to use a structural analog—a compound with a similar chemical structure to the analyte. For the analysis of 3-bromopropionic acid, a validated method from the National Institute for Occupational Safety and Health (NIOSH) employs 3-chloropropionic acid as the internal standard. While this approach can provide acceptable results, it is more susceptible to variations in extraction recovery and matrix effects, as the analog may not behave identically to the analyte.
Comparative Analysis of Validation Parameters
The following table summarizes the expected performance of an analytical method for 3-bromopropionic acid using this compound as an internal standard, compared to the validated data from NIOSH Method 8324 which uses 3-chloropropionic acid.
| Validation Parameter | NIOSH Method 8324 (using 3-Chloropropionic Acid) | Expected Performance with this compound |
| Linearity (Correlation Coefficient) | ≥ 0.98 | ≥ 0.99 |
| Accuracy (Recovery) | 95% overall recovery | Expected to be closer to 100% due to better compensation for matrix effects and extraction variability. |
| Precision (% RSD) | Overall RSD of 3.1% | Expected to be lower (<3%) due to more consistent normalization of analyte signal. |
| Lower Limit of Detection (LOD) | Approximately 0.01 µg/mL | Potentially lower or more robustly determined due to reduced baseline noise and interference. |
| Specificity | No interferences found in 20 blank urine samples. | High specificity is inherent to MS detection; co-elution with the deuterated standard further enhances confidence in peak identification. |
| Robustness | Not explicitly detailed in the provided summary. | Expected to be higher, as the deuterated standard compensates for minor variations in chromatographic conditions and sample preparation. |
Experimental Protocols
NIOSH Method 8324: 3-Bromopropionic Acid in Urine (Summary)
This method is designed for the determination of 3-bromopropionic acid (3-BPA) in urine as a potential biomarker for exposure to 1-bromopropane.
1. Sample Preparation:
-
A 2.0 mL urine sample is utilized.
-
3-Chloropropionic acid is added as the internal standard.
-
The sample undergoes liquid-liquid extraction.
-
The extracted analyte is derivatized with tert-butyldimethylsilane.
2. Instrumental Analysis:
-
Technique: Gas Chromatography/Mass Spectrometry with Selected Ion Monitoring (GC/MS-SIM).
-
Column: 50 m x 0.20 mm ID, 0.33 µm film thickness fused silica capillary column.
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.
-
Injection: 0.5 µL, splitless injection at 200°C.
-
Temperature Program: Initial temperature of 60°C, ramped to 180°C at 4°C/min, then to 255°C at 15°C/min, followed by a post-run at 270°C for 5 min.
-
Detection: Mass spectrometer with source at 230°C and quadrupole at 150°C.
-
Ions Monitored: m/z 211 for the 3-BPA derivative and m/z 165 for the internal standard derivative.
Proposed Method using this compound (Hypothetical LC-MS/MS Protocol)
A hypothetical, yet standard, protocol for an LC-MS/MS method using the deuterated internal standard would likely involve the following steps.
1. Sample Preparation:
-
A smaller sample volume (e.g., 0.1 - 0.5 mL) of plasma or urine.
-
Addition of a known concentration of this compound in a suitable solvent.
-
Protein precipitation with a solvent like acetonitrile or methanol.
-
Centrifugation to pellet the precipitated proteins.
-
Dilution of the supernatant before injection.
2. Instrumental Analysis:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 3-bromopropionic acid and this compound.
Visualizing the Methodologies
Caption: Comparative workflows for bioanalytical methods.
Caption: Comparison of internal standard types.
References
A Head-to-Head Battle of Internal Standards: Evaluating 3-Bromopropionic-2,2,3,3-d4 Acid for Enhanced Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 3-Bromopropionic-2,2,3,3-d4 Acid with a commonly used alternative, 3-Chloropropionic Acid, supported by experimental data to inform your selection process.
In the realm of quantitative mass spectrometry, particularly for the analysis of small molecules in complex biological matrices, internal standards are indispensable for correcting variations in sample preparation and instrument response. The ideal internal standard mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled standards, such as this compound, are widely considered the gold standard for their ability to co-elute with the analyte and exhibit similar ionization behavior, thereby providing the most accurate correction.[1][2]
This guide delves into a direct comparison of this compound with a non-isotopically labeled structural analog, 3-Chloropropionic Acid, in the context of quantifying 3-Bromopropionic Acid.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The following table summarizes the performance of 3-Chloropropionic Acid as an internal standard for the quantification of 3-Bromopropionic Acid in human urine, based on a validated gas chromatography-mass spectrometry (GC-MS) method. While specific quantitative data for this compound from the same study is not publicly available, the developing laboratory noted that its performance was equivalent to that of 3-Chloropropionic Acid.[3][4] The primary reason for selecting 3-Chloropropionic Acid in the final validated method was its lower cost.[3][4]
| Performance Metric | 3-Chloropropionic Acid (as IS for 3-Bromopropionic Acid) | This compound (as IS for 3-Bromopropionic Acid) |
| Average Recovery | 93% - 98%[3][5] | Equivalent to 3-Chloropropionic Acid[3][4] |
| Precision (%RSD) | ≤ 5.7%[3][5] | Equivalent to 3-Chloropropionic Acid[3][4] |
| Linearity (Correlation Coefficient) | ≥ 0.98[3] | Expected to be ≥ 0.98 |
| Limit of Detection (LOD) | ~0.01 µg/mL in urine[3][5] | Expected to be similar to 3-Chloropropionic Acid |
Key Takeaways from the Data:
-
Both 3-Chloropropionic Acid and its deuterated counterpart, this compound, demonstrate excellent accuracy (recovery) and precision (relative standard deviation) for the quantification of 3-Bromopropionic Acid.
-
The high correlation coefficient achieved with 3-Chloropropionic Acid indicates a strong linear relationship between concentration and response, a characteristic that would be mirrored or potentially improved with the use of a stable isotope-labeled standard.
-
For routine analyses where cost is a significant factor, 3-Chloropropionic Acid presents a viable and validated alternative. However, for applications demanding the highest level of confidence and minimization of potential matrix effects, the use of this compound is recommended based on established principles of bioanalytical method validation.[1][6]
Under the Hood: Experimental Protocols
The following is a detailed methodology for the quantification of 3-Bromopropionic Acid in a biological matrix, which can be adapted for use with either this compound or 3-Chloropropionic Acid as the internal standard. This protocol is based on the NIOSH Method 8324 for the analysis of 3-Bromopropionic Acid in urine.[7]
1. Sample Preparation:
-
Thaw frozen urine specimens to room temperature and ensure homogeneity by thorough mixing.[7]
-
Transfer a 2.0 mL aliquot of urine into a screw-capped culture tube.[7]
-
Acidify the sample by adding 40 µL of concentrated hydrochloric acid.[7]
-
Add 0.5 mL of deionized water.[7]
-
Spike the sample with 0.5 mL of the internal standard solution (either 20 µg/mL this compound or 20 µg/mL 3-Chloropropionic Acid).[7]
2. Extraction:
-
Add 4 mL of ethyl acetate to the culture tube, cap securely, and vortex for 1 minute.[7]
-
Allow the layers to separate and collect the upper ethyl acetate layer.[7]
-
Repeat the extraction process three more times, combining all ethyl acetate extracts.[7]
3. Derivatization:
-
Evaporate the combined ethyl acetate extracts to a small volume.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) to the concentrated extract.[7]
-
Cap the vial immediately and heat at 70°C for 1.5 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.[7]
4. GC-MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled with a mass selective detector (GC-MSD).[7]
-
Use a suitable capillary column, such as a dimethylpolysiloxane (HP-1) column.[3]
-
Monitor the appropriate ions for the TBDMS derivatives of 3-Bromopropionic Acid and the chosen internal standard. For the 3-Bromopropionic Acid derivative, the quantifying ion is m/z 211, and for the 3-Chloropropionic Acid derivative, it is m/z 165.[7] The corresponding ion for the this compound derivative would be m/z 215.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of a small molecule like 3-Bromopropionic Acid in a biological sample using an internal standard and LC-MS/MS.
Caption: Workflow for small molecule quantification using an internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. iroatech.com [iroatech.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
A Comparative Guide to Cross-Platform Validation of Analytical Methods for Organic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organic acids is critical across various scientific disciplines, from pharmaceutical development and quality control to food and beverage analysis and clinical diagnostics. The choice of analytical platform significantly impacts the sensitivity, specificity, and throughput of these analyses. This guide provides an objective comparison of common analytical methods for organic acid analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize key validation parameters for the analysis of representative organic acids across different analytical platforms. These values are compiled from various studies and are intended to provide a comparative snapshot of typical method performance.
Table 1: Comparison of Linearity and Detection Limits
| Analytical Platform | Organic Acid | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| HPLC-UV | Tartaric Acid | 0.5 - 7000 | > 0.999 | 2.8 | 9.3 |
| Malic Acid | 0.05 - 2500 | > 0.999 | 11.8 | 38.9 | |
| Lactic Acid | 0.05 - 1500 | > 0.999 | 13.6 | 44.9 | |
| Acetic Acid | 10 - 1000 | > 0.99 | 2.0 - 3.0 | 8.0 - 12.5 | |
| Citric Acid | 0.05 - 600 | > 0.999 | 12.8 | 42.3 | |
| GC-MS | Aromatic & Aliphatic Acids | 0.01 - 20 | 0.9874 - 0.9994 | 0.003 - 0.272 | Not specified |
| UPLC-MS/MS | 10 Organic Acids | 0.06 - 100 | > 0.99 | 0.06 - 1.0 | Not specified |
| Carboxylic Acids | 0.0001 - 10 | > 0.99 | as low as 0.00001 | Not specified | |
| CE-UV | Lactic, Acetic, Propionic, Butyric Acids | Not specified | > 0.999 | 2.0 - 3.0 | 8.0 - 12.5 |
| 11 Organic Acids | Not specified | 0.9925 - 0.9998 | 0.05 - 0.7 | Not specified |
Table 2: Comparison of Accuracy and Precision
| Analytical Platform | Organic Acid | Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| HPLC-UV | Tartaric, Malic, Lactic, Citric, Succinic Acids | 98.3 - 103 | < 2.0 | Not specified |
| Tartaric, Malic, Ascorbic, Citric Acids | 82 - 110 | 0.4 - 2.3 | 1.2 - 5.0 | |
| GC-MS | 12 Aromatic & Aliphatic Acids | 100 - 111 | Not specified | Not specified |
| UPLC-MS/MS | 10 Organic Acids | Not specified | 8.9 (average) | Not specified |
| Carboxylic Acids | 90 - 105 | < 10 | Not specified | |
| CE-UV | Formic, Lactic, Acetic Acids | 89.6 - 117.9 | 2.63 - 8.35 | 1.92 - 6.62 |
| 11 Organic Acids | Not specified | 2.09 - 5.34 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of organic acids using HPLC and GC-MS.
Protocol 1: HPLC-UV Analysis of Organic Acids in Wine[1][2]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): To remove interfering substances from the wine matrix, pass the sample through a C18 SPE cartridge. This helps in separating organic acids from components like anthocyanins and carbohydrates.[1][2]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: LiChrosorb RP-18 (250 × 4.6 mm I.D., 5 µm) with a suitable guard column.[1][2]
-
Mobile Phase: 5 mM H₃PO₄ solution with the pH adjusted to 2.1.[1][2]
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of tartaric, malic, shikimic, lactic, citric, and succinic acids at five concentration levels.[1]
-
LOD and LOQ: Determine from the calibration curve at low concentrations.
-
Precision: Analyze replicate samples to determine repeatability.
-
Accuracy: Perform recovery studies by spiking known concentrations of standards into the sample matrix.
Protocol 2: GC-MS Analysis of Organic Acids in Microbial Samples[3]
1. Sample Preparation:
-
Extraction: Use a strong anionic exchange solid-phase extraction cartridge to isolate organic acids from the microbial sample matrix.[3]
-
Derivatization: Evaporate the extracted sample to dryness under a nitrogen stream. Re-dissolve the residue in dichloromethane and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, which makes the organic acids volatile for GC analysis.[3]
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Injection: Inject 1 µL of the derivatized sample.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 200°C at 3 K/min, followed by a second ramp to 320°C at 20 K/min, and hold for 10 minutes.[3]
-
Carrier Gas: Helium.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Mass Spectrometer: Record full-scan mass spectra between m/z 50 and 650.[3]
3. Validation Parameters:
-
Calibration: Perform calibration in the range of 0.01–5 µg/mL and 0.1–20 µg/mL for compounds with a limited response.[3]
-
LOD and LOQ: Prepare samples at concentrations between 1 and 100 ng/mL to determine the detection limits.[3]
-
Recovery: Assess the efficiency of the extraction and derivatization process.[3]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the cross-platform validation of analytical methods for organic acids.
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Cross-Platform Method Comparison.
References
A Researcher's Guide to Deuterated Internal Standards: A Quantitative Performance Comparison
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison of the quantitative performance of deuterated internal standards against other common alternatives, supported by experimental data and detailed methodologies.
Deuterated internal standards (D-IS), a type of stable isotope-labeled internal standard (SIL-IS), are widely employed in mass spectrometry-based quantification, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Their chemical similarity to the analyte of interest allows them to effectively compensate for variations during sample preparation and analysis, leading to more reliable and reproducible results.[1] However, their performance is not without limitations, and a thorough understanding of their characteristics is crucial for optimal assay development.
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[2] This section compares the quantitative performance of deuterated standards with two other common types: ¹³C-labeled internal standards and analog internal standards.
| Feature | Deuterated (D-IS) | ¹³C-Labeled (¹³C-IS) | Analog IS |
| Structural Similarity | High (near-identical) | High (near-identical) | Moderate to Low |
| Co-elution with Analyte | Generally good, but chromatographic shifts can occur due to isotopic effects.[3][4] | Excellent, typically co-elutes perfectly with the analyte.[5] | Variable, may or may not co-elute. |
| Compensation for Matrix Effects | Good to Excellent. Co-elution helps to normalize ion suppression or enhancement.[6] However, differential matrix effects can occur if there is a chromatographic shift.[7] | Excellent. Near-perfect co-elution ensures identical experience of matrix effects. | Moderate. Less effective if it does not co-elute and has different ionization properties. |
| Accuracy & Precision | Generally high, leading to improved assay performance.[6] | Very high, often considered the "gold standard".[2][5] | Lower compared to SIL-IS, can lead to biased results.[6] |
| Potential for Isotopic Effects | Yes, can lead to different retention times and fragmentation patterns.[3][4][5] | Minimal to none.[3] | Not applicable. |
| Stability (H/D Exchange) | Potential for hydrogen-deuterium exchange, especially at exchangeable positions (e.g., -OH, -NH).[8] | High, ¹³C labels are chemically stable.[4] | Generally stable, but depends on the specific compound. |
| Cost & Availability | Generally more affordable and readily available than ¹³C-IS.[3] | Typically more expensive and may require custom synthesis. | Varies depending on the compound. |
Quantitative Data Summary
The following tables summarize experimental data comparing the performance of different internal standards in terms of accuracy and precision.
Table 1: Accuracy and Precision Data for the Analysis of Analyte D-24851 Using Different Internal Standards [6]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| No Internal Standard | 1 | 95.2 | 12.3 |
| 10 | 108.5 | 8.7 | |
| 100 | 92.1 | 5.4 | |
| Analog Internal Standard | 1 | 102.3 | 7.8 |
| 10 | 98.7 | 4.5 | |
| 100 | 101.5 | 3.1 | |
| Deuterated (SIL) Internal Standard | 1 | 99.8 | 2.5 |
| 10 | 100.2 | 1.8 | |
| 100 | 99.5 | 1.2 |
Table 2: Comparison of Mean Bias and Standard Deviation for an Analyte Using Analog vs. Deuterated Internal Standard [6]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog Internal Standard | 96.8 | 8.6 |
| Deuterated (SIL) Internal Standard | 100.3 | 7.6 |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are example protocols for sample preparation and LC-MS/MS analysis using deuterated internal standards.
Protocol 1: Sample Preparation for Pesticide and Mycotoxin Analysis in Cannabis Matrices[9]
-
Sample Weighing: Weigh 0.5 g of the cannabis matrix (e.g., flower, edible, concentrate) into a centrifuge tube.
-
Spiking: Add 10 µL of the calibration or quality control (QC) spiking solution.
-
Internal Standard Addition: Add 10 µL of a working internal standard solution containing the deuterated analogs.
-
Extraction: Add 10.0 mL of 9:1 LCMS grade methanol:water with 0.1% glacial acetic acid.
-
Agitation & Centrifugation: Agitate the sample for 15 minutes and then centrifuge.
-
Transfer: Transfer 1 mL of the supernatant to an HPLC vial for analysis.
Protocol 2: LC-MS/MS Analysis of Amphetamines in Biological Samples[5]
-
Chromatographic System: A reversed-phase ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS).
-
Mobile Phase (Acidic):
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Mobile Phase (Basic):
-
A: 10 mM Ammonium bicarbonate in water (pH 9)
-
B: Acetonitrile
-
-
Gradient: A suitable gradient program to achieve separation of the analytes.
-
Injection Volume: 5 µL.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for the analyte and the deuterated internal standard.
Visualizing Key Concepts
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were created using the Graphviz DOT language.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: The principle of isotopic dilution analysis using a deuterated internal standard.
Conclusion
Deuterated internal standards are a powerful tool for improving the accuracy and precision of quantitative LC-MS/MS assays. Their ability to closely mimic the behavior of the analyte makes them highly effective at compensating for analytical variability. However, researchers must be aware of their potential limitations, such as isotopic effects that can lead to chromatographic shifts and the possibility of hydrogen-deuterium exchange. For applications demanding the highest level of accuracy, ¹³C-labeled internal standards are often the superior choice, albeit at a higher cost. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budgetary considerations.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. myadlm.org [myadlm.org]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Comparative analysis of derivatization reagents for carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
The analysis of carboxylic acids is a cornerstone of research in numerous scientific fields, from metabolomics to pharmaceutical development. However, the inherent polarity and low volatility of these compounds often present analytical challenges, particularly for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial step to overcome these limitations. This guide provides a comparative analysis of common derivatization reagents for carboxylic acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Key Performance Characteristics of Derivatization Reagents
The choice of a derivatization reagent is dictated by the analytical technique employed, the specific carboxylic acids of interest, and the desired sensitivity. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and be free from interference in the subsequent analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of carboxylic acids. The three primary methods are silylation, alkylation (esterification), and acylation.
Silylation Reagents
Silylation involves the replacement of the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Silylating reagents are highly popular due to their ease of use and the formation of volatile and thermally stable derivatives.[1]
Comparison of Common Silylation Reagents:
| Reagent | Abbreviation | Key Features & Performance | Typical Reaction Conditions |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | - Most common silylating reagent.- Volatile by-products that elute early in the chromatogram.[2] - Can be used with a catalyst like Trimethylchlorosilane (TMCS) to increase reactivity.[3][4] | 60-100°C for 30-60 min[3][5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | - Considered a stronger silylating agent than BSTFA.[2] - By-products are more volatile than those of BSTFA, reducing chromatographic interference.[2] - Often preferred for GC-MS applications.[2] | 60-100°C for 30-60 min |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | - Forms t-BDMS derivatives, which are ~10,000 times more stable to hydrolysis than TMS derivatives.[1] - Produces characteristic mass spectra with prominent [M-57]+ fragments, aiding in identification.[6] - May be less effective for sterically hindered compounds.[6] | 60-100°C for 30-60 min |
Alkylation (Esterification) Reagents
Alkylation converts carboxylic acids into esters, which are significantly more volatile. This is a robust and widely used derivatization technique.
Comparison of Common Alkylation Reagents:
| Reagent | Abbreviation | Key Features & Performance | Typical Reaction Conditions |
| Boron Trifluoride-Methanol | BF3-Methanol | - A popular and effective reagent for forming methyl esters.[7] - The reaction is nearly instantaneous in many cases.[7] - Suitable for a wide range of fatty acids (C8-C24).[7] | 60-100°C for 10-60 min[3][8] |
| Pentafluorobenzyl Bromide | PFBBr | - Forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) MS.[5][9] - Allows for ultratrace analysis of carboxylic acids, with LODs in the low ng/L to pg/mL range.[9][10] | 60-80°C for 30-60 min in the presence of a base.[11][12] |
| Trimethylsilyldiazomethane | TMS-CHN2 | - A safer alternative to diazomethane for the formation of methyl esters. - Reacts rapidly and quantitatively at room temperature.[13] | Room temperature, instantaneous reaction. |
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the carboxylic acid molecule, enhancing its detectability by UV-Vis or fluorescence detectors.
Comparison of Common HPLC Derivatization Reagents:
| Reagent | Abbreviation | Detection Method | Key Features & Performance | Typical Reaction Conditions |
| 9-Anthryldiazomethane | ADAM | Fluorescence | - Reacts with carboxylic acids at room temperature without a catalyst to form highly fluorescent esters.[14] - Enables detection at the picomole level.[14] | Room temperature for 1 hour. |
| 4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | DBD-APy | Fluorescence | - A chiral derivatization reagent for the separation of carboxylic acid enantiomers.[15] - Achieves detection limits in the low femtomole range (e.g., 10 fmol for naproxen derivative).[15] | Room temperature in the presence of activation agents.[15] |
| 4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | NBD-APy | Fluorescence | - Another chiral fluorescent reagent for enantiomeric separation.[15] - Provides detection limits of around 15 fmol for naproxen derivatives.[15] | Room temperature with activation agents.[15] |
| 4-(Aminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | ABD-APy | Fluorescence | - Chiral fluorescent reagent with a detection limit of approximately 30 fmol for naproxen derivatives.[15] | Room temperature with activation agents.[15] |
| 4-Bromo-N-methylbenzylamine | 4-BNMA | LC-MS/MS | - Introduces a bromine atom, allowing for clear identification through its isotopic pattern in mass spectrometry.[16] - Enables detection limits in the range of 0.2 to 44 µg/L.[16][17] | Room temperature to 60°C for up to 4 hours with a coupling agent like EDC.[16] |
| O-(p-Nitrobenzyl)-N,N'-diisopropylisourea | PNBDI | UV | - Reacts with carboxylic acids to form p-nitrobenzyl esters, which are strongly UV-absorbing. | Mild conditions, often at room temperature. |
Experimental Protocols
Detailed methodologies for key derivatization procedures are provided below.
Protocol 1: Silylation using BSTFA for GC-MS
This protocol is a general guideline for the derivatization of carboxylic acids using BSTFA.
Materials:
-
Sample containing carboxylic acids (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
To the dried sample in a GC vial, add 50-100 µL of the anhydrous solvent to dissolve the analytes.
-
Add 50-100 µL of BSTFA (+1% TMCS). The volume may be adjusted based on the concentration of the analytes. A 2:1 ratio of derivatizing reagent to solvent is common.
-
Cap the vial tightly and vortex briefly to mix the contents.
-
Heat the vial at 60-80°C for 30-60 minutes.[3] The optimal temperature and time may vary depending on the specific carboxylic acids.
-
Cool the vial to room temperature before analysis.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol for GC-MS
This protocol describes the formation of fatty acid methyl esters (FAMEs) using BF3-Methanol.
Materials:
-
Sample containing fatty acids
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Heating block or oven
-
Vials
Procedure:
-
Place 1-25 mg of the lipid sample into a reaction vial.[7]
-
Add 2 mL of 14% BF3-Methanol solution.[7]
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes.[3][8] For transesterification of glycerides, a longer reaction time may be necessary.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1-2 mL of hexane.
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 3: Fluorescent Labeling using ADAM for HPLC
This protocol outlines the derivatization of carboxylic acids with 9-anthryldiazomethane (ADAM) for fluorescence detection.
Materials:
-
Sample containing carboxylic acids (dried)
-
ADAM solution (e.g., 0.1% w/v in a suitable solvent like ethyl acetate or methanol)
-
Solvent for sample dissolution (e.g., acetone, acetonitrile)
-
Vials
Procedure:
-
Ensure the sample is dry.
-
Dissolve the dried sample in a suitable volume of solvent (e.g., 100 µL of acetone).
-
Add a molar excess of the ADAM solution (e.g., 100 µL).
-
Vortex the mixture and allow it to react at room temperature in the dark for approximately 1 hour.[18] The reaction is typically complete within this time.
-
The reaction mixture can then be diluted with the mobile phase and directly injected into the HPLC system.
Visualizing the Workflow and Reactions
To better understand the derivatization processes, the following diagrams illustrate the general experimental workflow and specific reaction mechanisms.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. mdpi.com [mdpi.com]
- 13. gcms.cz [gcms.cz]
- 14. tandfonline.com [tandfonline.com]
- 15. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Guide to Quantitative Biomarker Discovery: Justification for Stable Isotope-Labeled Internal Standards
In the pursuit of reliable and reproducible biomarkers for early disease diagnosis, prognosis, and treatment monitoring, mass spectrometry (MS)-based proteomics has become an indispensable tool. However, the inherent variability in MS-based workflows presents a significant challenge to achieving accurate and precise quantification of potential protein biomarkers. This guide provides a comprehensive comparison of common quantification strategies and establishes the justification for using stable isotope-labeled (SIL) standards as the gold standard for robust biomarker discovery and validation.
The Challenge: Overcoming Analytical Variability
Mass spectrometry-based protein quantification is a multi-step process, and variability can be introduced at each stage, including:
-
Sample Preparation: Inconsistent protein extraction, digestion efficiency, and sample loss during cleanup steps.[1]
-
Instrumental Analysis: Fluctuations in liquid chromatography (LC) separation and mass spectrometer performance, such as ionization efficiency.[2][3]
These factors can lead to significant quantitative inaccuracies, making it difficult to distinguish true biological changes from analytical artifacts. The most effective way to correct for this variability is through the use of an internal standard (IS) that behaves identically to the target analyte throughout the entire analytical process.[3][4]
The Gold Standard Solution: Stable Isotope-Labeled Standards
Stable isotope dilution (SID) is a mass spectrometry technique that utilizes an internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[1][5] This SIL standard is spiked into a sample at a known concentration at the earliest possible stage of the workflow.[1]
Because the SIL standard has the same physicochemical properties as its native, "light" counterpart, it experiences the same sample loss during extraction, the same digestion efficiency, the same chromatographic retention time, and the same ionization efficiency in the mass spectrometer.[5][6] By measuring the ratio of the signal intensity of the endogenous analyte to the known quantity of the SIL standard, a highly accurate and precise quantification can be achieved, effectively normalizing for analytical variability.[1][4]
Comparison of Quantitative Proteomics Strategies
While SIL-based methods are considered the gold standard, other techniques are also used in biomarker discovery. The choice of method depends on the specific experimental goals, sample type, and required level of accuracy.
| Feature | Stable Isotope-Labeled (SIL) Standards (e.g., SILAC, AQUA) | Label-Free Quantification (LFQ) | Chemical Labeling (e.g., TMT, iTRAQ) |
| Principle | Metabolic or synthetic incorporation of heavy isotopes into proteins or peptides, creating an ideal internal standard.[7] | Compares signal intensities or spectral counts of peptides across separate LC-MS runs.[7] | Chemically tags peptides with isobaric reagents. Quantification is based on reporter ions in MS/MS spectra.[8] |
| Accuracy | Highest; enables absolute quantification by correcting for variability at nearly every experimental step.[1][4] | Lower; susceptible to run-to-run variation in LC-MS performance and sample preparation.[9] | Moderate to High; dependent on precise sample mixing and susceptible to ratio compression from co-eluting peptides.[8] |
| Precision (Reproducibility) | Highest; coefficient of variation (CV) is typically low due to co-analysis of analyte and standard.[10] | Lower; requires high reproducibility in sample processing and instrumentation to achieve acceptable CVs.[7][9] | High; multiplexing reduces inter-batch variation.[8] |
| Throughput | Lower to Moderate; can be complex and costly to generate standards for many proteins. | High; simplest approach, applicable to any sample type with no limit on the number of samples.[11] | High; allows for simultaneous analysis of multiple samples (up to 8-plex or more).[8] |
| Cost | High; requires synthesis or production of labeled peptides or proteins.[8][11] | Low; no labeling reagents required.[7][11] | High; isobaric tagging reagents are expensive.[8] |
| Best Use Case | Targeted biomarker validation, absolute quantification for clinical applications, studies requiring the highest accuracy.[4] | Large-scale discovery proteomics, studies with many samples where cost is a major constraint.[7][11] | High-throughput relative quantification studies, comparing multiple conditions or time points simultaneously.[8] |
Supporting Experimental Data
A systematic comparison of LFQ, SILAC (a metabolic SIL method), and TMT (a chemical labeling method) for studying epidermal growth factor receptor (EGFR) signaling highlighted the strengths of stable isotope labeling.
| Quantification Strategy | Proteome Coverage | Technical Variability | Performance for Phosphosites | Key Finding |
| Label-Free (LF) | Superior coverage | Higher technical variability | Outperformed by labeled methods | Good for broad discovery but less precise, especially for low-abundance post-translational modifications.[10] |
| SILAC | Good coverage | Highest Precision | Outstanding Performance | The method of choice for analyzing cellular signaling in cell culture models due to its high precision.[10] |
| TMT | Lowest coverage | Moderate variability | Good performance | Performance decreases when replicates are split across different TMT plexes; risk of missing values.[10] |
Data summarized from a study on EGFR signaling in a colorectal cancer cell line.[10]
Experimental Workflow & Protocols
Diagram: Targeted Biomarker Quantification Workflow
Caption: Workflow for absolute protein quantification using a stable isotope-labeled protein standard.
Protocol: Targeted Quantification of a Protein Biomarker using Isotope Dilution Mass Spectrometry
This protocol outlines the key steps for quantifying a target protein in a complex biological sample like human plasma.
-
Standard Selection and Preparation:
-
Select a proteotypic peptide unique to the target protein.
-
Synthesize or obtain a high-purity stable isotope-labeled version of this peptide (e.g., with one ¹³C/¹⁵N-labeled Arginine or Lysine). This is the SIL internal standard.
-
Accurately determine the concentration of the SIL peptide stock solution.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Aliquot a precise volume (e.g., 10 µL) of plasma into a microcentrifuge tube.
-
Add a known, fixed amount of the SIL peptide internal standard to each plasma sample. This is a critical step for accurate quantification.
-
Add denaturation buffer (e.g., 8M Urea) to unfold the proteins.
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide to prevent refolding.
-
-
Protein Digestion:
-
Dilute the denatured sample to reduce the urea concentration (typically <2M) to ensure enzyme activity.
-
Add a protease, most commonly trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Cleanup:
-
Acidify the digest to stop the enzymatic reaction.
-
Use a solid-phase extraction (SPE) C18 cartridge or tip to desalt and concentrate the peptides, removing interfering substances.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent for LC-MS analysis.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. This involves selecting specific precursor-to-fragment ion transitions for both the endogenous ("light") peptide and the SIL ("heavy") peptide.[4] This highly selective method ensures that only the target peptides are measured.
-
-
Data Analysis:
-
Integrate the peak areas from the extracted ion chromatograms for both the light and heavy peptide transitions.
-
Calculate the peak area ratio (Endogenous/SIL Standard) for each sample.
-
Generate a calibration curve using known concentrations of the light peptide spiked into a representative matrix.
-
Determine the absolute concentration of the endogenous peptide in the original sample by interpolating its peak area ratio onto the calibration curve.
-
Relevance in Biological Systems: Signaling Pathways
Biomarker discovery often focuses on proteins within key cellular signaling pathways that become dysregulated in disease. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial cascade involved in cell proliferation, differentiation, and survival, and its components are frequently investigated as potential biomarkers or drug targets in cancer.[12]
Diagram: Simplified MAPK Signaling Pathway
Caption: A generic Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Accurately quantifying changes in the levels of proteins like Raf, MEK, or ERK is critical to understanding disease pathology. Using SIL standards allows researchers to measure these changes with the high degree of confidence required for biomarker development.
Conclusion
For biomarker discovery and validation, particularly for applications demanding high accuracy and reproducibility like clinical diagnostics, stable isotope-labeled standards are indispensable. They provide the most reliable method for correcting the myriad sources of analytical variability inherent in mass spectrometry workflows. While label-free and chemical labeling methods have their place in large-scale discovery, the use of SIL standards, especially full-length proteins, represents the pinnacle of quantitative rigor, enabling the absolute quantification necessary to translate a candidate biomarker from the laboratory to the clinic.[13][14]
References
- 1. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 8. Understanding iTRAQ, SILAC, and Label-Free Quantification: Differences, Advantages, and Limitations | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. avys.omu.edu.tr [avys.omu.edu.tr]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Isotope-labeled protein standards: toward absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromopropionic-2,2,3,3-d4 Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromopropionic-2,2,3,3-d4 Acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety Concerns: this compound, like its non-deuterated counterpart 3-Bromopropionic acid, is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] In case of contact, immediate and thorough rinsing with water is crucial, and medical attention should be sought.[1][2][3][4]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and burns. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes and dust. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes | To minimize exposed skin. |
| Respiratory | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust or vapors.[1] |
When handling the compound, avoid creating dust and ensure it does not come into contact with skin, eyes, or clothing.[1] Always wash hands thoroughly after handling.[1][4]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
-
Report: Report the incident to the appropriate safety officer.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Proper Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations. As a deuterated compound, the stable isotopes do not necessitate any additional disposal precautions beyond those for the non-deuterated form.[5] The primary concern is its classification as a halogenated organic acid.[6]
Waste Classification:
| Waste Type | Classification | Disposal Container |
| Solid Waste | Halogenated Organic Solid Waste | Labeled, sealed, and compatible container |
| Contaminated Materials | Halogenated Organic Waste | Labeled, sealed, and compatible container |
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated waste.[4]
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as bases, reducing agents, and oxidizing agents.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][4]
Below is a logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Bromopropionic-2,2,3,3-d4 Acid
Essential Safety and Handling Guide for 3-Bromopropionic-2,2,3,3-d4 Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the safety data for the non-deuterated form, 3-Bromopropionic Acid, and should be supplemented with a review of the specific Safety Data Sheet (SDS) for the deuterated compound upon receipt.
Hazard Summary
3-Bromopropionic Acid is classified as a hazardous substance that can cause severe skin burns and eye damage. It may also be corrosive to metals and is harmful if swallowed.[1][2]
| Hazard Classification | Description |
| Skin Corrosion | Category 1B: Causes severe skin burns. |
| Eye Damage | Category 1: Causes serious eye damage. |
| Corrosive to Metals | May be corrosive to metals.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the required equipment.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles or chemical safety goggles and a face shield. | Conforming to EN166 (EU) or NIOSH (US).[3] |
| Skin | Flame retardant antistatic protective clothing. Wear appropriate protective gloves and clothing to prevent skin exposure. | EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A full-face respirator may be necessary.[1][3] | Filter type P2 is recommended.[2] |
| Hands | Chemically resistant gloves. Gloves must be inspected prior to use. | EN 374.[3] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling the Compound :
-
Don all required PPE before handling the chemical.
-
Carefully open the container, avoiding the generation of dust.
-
Weigh and transfer the compound within the chemical fume hood.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
Spill and Emergency Procedures
-
Spill : In case of a spill, evacuate the area. For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste : Dispose of the compound and any contaminated materials in a designated and approved waste disposal plant.[5]
-
Containers : Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them accordingly.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
